Borrelidin
説明
特性
IUPAC Name |
2-(7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKRNPLOZHAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7184-60-3 | |
| Record name | Borrelidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Borrelidin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical architecture of borrelidin, a potent and structurally complex 18-membered macrolide antibiotic. This compound has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-angiogenic, anti-malarial, and antimicrobial properties.[1] This guide will focus on the molecule's intricate structural features, stereochemical configuration, and the experimental methodologies used for its characterization.
Chemical Structure
This compound was first isolated from Streptomyces rochei in 1949.[1] Its chemical structure was later elucidated, revealing a unique 18-membered macrolide ring.[1] The molecule is characterized by several key structural features: a conjugated diene system, a distinctive cyclopentane carboxylic acid side chain, and a rare nitrile moiety at the C12 position.[1][2]
The molecular formula of this compound is C28H43NO6, and it has a molecular weight of approximately 489.7 g/mol .[3][4]
Caption: 2D Chemical Structure of this compound.
Stereochemistry
The complex structure of this compound contains multiple stereocenters and geometric isomers, which are critical for its biological activity.
2.1. Absolute Configuration
The absolute configuration of this compound was definitively confirmed using X-ray crystallography.[1] This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.[5] The IUPAC name, which includes the stereochemical descriptors, is (1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid.[4]
The stereochemistry at the chiral centers is as follows:
-
Cyclopentane Ring: 1R, 2R
-
Macrolide Ring: 2S, 8R, 9S, 11R, 13S, 15S, 16S
2.2. Geometric Isomerism
This compound possesses a conjugated diene system within its macrolide ring. The geometry of these double bonds has been determined to be:
-
C4-C5 double bond: E (trans) configuration
-
C6-C7 double bond: Z (cis) configuration[4]
Quantitative Data
3.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C28H43NO6 | [3][4] |
| Molecular Weight | 489.7 g/mol | [3] |
| CAS Number | 7184-60-3 | [3][4] |
3.2. Spectroscopic Data (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation.[6] The assignment of ¹H and ¹³C NMR signals for this compound confirms its complex structure. Below is a summary of reported NMR data.
| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 172.9 (-OCO) | - |
| 2 | 70.0 | - |
| 3 | 73.2 | - |
| 4 | - | 6.13-6.74 |
| 5 | - | 6.13-6.74 |
| 6 | - | 6.13-6.74 |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | - | - |
| 11 | 76.3 | - |
| 12 | - | - |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
| 17 | - | - |
| 18 | 179.9 (-COOH) | - |
| CN | 116.0 | - |
| Aliphatics | - | 0.73-2.62 |
Note: This table represents a compilation of key signals as reported in the literature.[7] For complete and detailed assignments, referring to the primary literature is recommended.
3.3. Biological Activity
This compound's primary mechanism of action is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis.[8][9] It acts as a noncompetitive, tight-binding inhibitor.[9]
| Target Enzyme | Organism | Inhibition Constant (Ki) |
| Threonyl-tRNA Synthetase | E. coli | ~4 nM |
| Threonyl-tRNA Synthetase | Human | ~7 nM |
Source: Biochemical studies have demonstrated these Ki values in vitro.[8]
Experimental Protocols
4.1. Isolation of this compound
This compound is a secondary metabolite produced by several species of Streptomyces.[4][10] The general protocol for its isolation involves:
-
Fermentation: Culturing a this compound-producing strain (e.g., Streptomyces rochei) in a suitable liquid medium under optimal conditions for metabolite production.
-
Extraction: Separating the mycelium from the culture broth. The active compound is then extracted from both the filtrate and the mycelium using an organic solvent like ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.
-
Characterization: The purified compound's identity is confirmed using spectroscopic methods like NMR, mass spectrometry, and comparison with known standards.
4.2. Structural Elucidation: X-ray Crystallography
The definitive determination of this compound's absolute stereochemistry was achieved through single-crystal X-ray diffraction analysis.[1]
-
Crystallization: The first and often most challenging step is to grow high-quality, single crystals of the purified this compound. This involves slowly evaporating a solution of the compound in a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.[5] The intensities and positions of these spots are meticulously recorded by a detector.[5]
-
Structure Solution: The diffraction data is processed to generate an electron density map of the molecule within the crystal lattice.[11]
-
Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then computationally refined to achieve the best possible fit between the calculated and observed diffraction data, yielding the final, highly accurate three-dimensional structure.[11]
4.3. Biological Assay: ThrRS Inhibition Assay
The inhibitory activity of this compound against threonyl-tRNA synthetase is commonly measured using an ATP-PPi exchange assay.
-
Reaction Mixture: A reaction mixture is prepared containing the ThrRS enzyme, L-threonine, ATP, and radiolabeled pyrophosphate ([³²P]PPi).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Reaction Initiation and Termination: The reaction is initiated by adding the enzyme and allowed to proceed for a set time at a specific temperature. The reaction is then stopped, typically by adding an acid.
-
Quantification: The amount of [³²P]ATP formed is quantified. The radiolabeled ATP binds to activated charcoal, while the free [³²P]PPi does not. The radioactivity of the charcoal is measured using a scintillation counter.
-
Data Analysis: The rate of ATP formation is plotted against the inhibitor concentration to determine the IC₅₀ or Ki value, quantifying the potency of this compound.
Pathways and Workflows
5.1. Mechanism of Action: Inhibition of Protein Synthesis
This compound targets ThrRS, which is responsible for attaching the amino acid threonine to its corresponding tRNA. This is a critical step in protein synthesis. By inhibiting this enzyme, this compound effectively halts protein production, leading to its antimicrobial and cytotoxic effects.
Caption: this compound's inhibition of Threonyl-tRNA synthetase (ThrRS).
5.2. Natural Product Discovery Workflow
The discovery and characterization of a natural product like this compound follow a well-established scientific workflow.
Caption: General workflow for natural product discovery.
References
- 1. Synthetic approach to this compound fragments: focus on key intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the angiogenesis inhibitor this compound by Streptomyces parvulus Tü4055: insights into nitrile formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 7184-60-3 | Angiogenesis inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. This compound | C28H43NO6 | CID 6436801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Assignment of 1H and 13C NMR signals and the alkene geometry at C-7 in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A unique hydrophobic cluster near the active site contributes to differences in this compound inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Borrelidin Biosynthesis Pathway in Streptomyces rochei
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the borrelidin biosynthesis pathway in Streptomyces rochei, the original producer of this potent macrolide antibiotic. This compound exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-angiogenic properties, making its biosynthetic machinery a subject of significant interest for natural product chemists and drug development professionals. This document details the genetic and enzymatic basis of this compound production, presents quantitative data on its synthesis, outlines key experimental protocols, and visualizes the intricate molecular pathways involved.
The this compound Biosynthetic Gene Cluster in Streptomyces rochei
The biosynthesis of this compound is orchestrated by a large polyketide synthase (PKS) gene cluster, which is highly conserved across producing Streptomyces species, including S. rochei and the well-studied S. parvulus. The core of this cluster is comprised of six large, modular Type I PKS genes (borA1-A6) responsible for the assembly of the macrolide backbone. Flanking these PKS genes are a suite of tailoring enzymes, regulatory genes, and genes responsible for the biosynthesis of the unusual cyclopentane carboxylic acid starter unit.
Table 1: Genes of the this compound Biosynthetic Cluster and Their Proposed Functions
| Gene | Proposed Function |
| PKS Genes | |
| borA1 | Loading module; incorporates the trans-cyclopentane-1,2-dicarboxylic acid starter unit. |
| borA2 | Module 1 of the PKS; incorporates a malonyl-CoA extender unit and contains a ketoreductase (KR) domain. |
| borA3 | Modules 2 and 3 of the PKS; incorporate malonyl-CoA and methylmalonyl-CoA, respectively. Contains KR and dehydratase (DH) domains. |
| borA4 | Module 4 of the PKS; incorporates a methylmalonyl-CoA extender unit and contains a KR domain. |
| borA5 | Module 5 of the PKS; incorporates a methylmalonyl-CoA extender unit and contains KR and DH domains. |
| borA6 | Module 6 of the PKS; incorporates a malonyl-CoA extender unit, contains a KR domain, and a thioesterase (TE) domain for polyketide chain release. |
| Starter Unit Biosynthesis Genes | |
| borC-H, borL-N | A suite of enzymes proposed to be involved in the biosynthesis of the trans-cyclopentane-1,2-dicarboxylic acid (trans-1,2-CPDA) starter unit from a primary metabolite precursor. |
| Nitrile Formation Genes | |
| borI | Cytochrome P450 monooxygenase; catalyzes the initial oxidation of the C-12 methyl group of the polyketide intermediate.[1] |
| borJ | Aminotransferase; involved in the conversion of the oxidized methyl group to an amino group.[1] |
| borK | Dehydrogenase; believed to participate in the final steps of nitrile group formation.[1] |
| Regulatory and Resistance Genes | |
| borO | Putative regulatory protein (e.g., a transcriptional regulator) that may control the expression of the this compound biosynthetic genes. |
| borP | Proposed transporter protein, potentially involved in the export of this compound, contributing to self-resistance. |
| borR | Putative resistance gene, possibly encoding a modified target enzyme (e.g., threonyl-tRNA synthetase) that is less sensitive to this compound. |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and a series of tailoring enzymes.
Assembly of the Polyketide Backbone
The process begins with the loading of the starter unit, trans-cyclopentane-1,2-dicarboxylic acid, onto the loading module of the PKS, encoded by borA1. The polyketide chain is then elongated through the sequential addition of three malonyl-CoA and four methylmalonyl-CoA extender units by the six PKS modules. The specific domains within each module (ketosynthase, acyltransferase, ketoreductase, dehydratase, and acyl carrier protein) dictate the structure of the growing polyketide chain. The final module, encoded by borA6, contains a thioesterase domain that catalyzes the release and macrolactonization of the completed polyketide chain, forming the 18-membered macrolide ring of pre-borrelidin.
Formation of the Nitrile Moiety
A key and unusual feature of this compound is its nitrile group at C-12. This functionality is installed post-PKS modification of a methyl group derived from a methylmalonyl-CoA extender unit.[1] This transformation is a three-step enzymatic cascade:
-
Oxidation: The cytochrome P450 monooxygenase, BorI, hydroxylates the C-12 methyl group.[1]
-
Amination: The aminotransferase, BorJ, converts the resulting hydroxymethyl group into an aminomethyl group.[1]
-
Dehydrogenation: The dehydrogenase, BorK, is proposed to catalyze the final conversion of the amino group to the nitrile.[1]
The intermediate with the aminomethyl group is known as this compound B.
Figure 1: The core biosynthetic pathway of this compound.
Quantitative Data on this compound Production
The production of this compound in Streptomyces rochei is influenced by various factors, including culture medium composition and the presence of metabolic precursors or inhibitors.
Table 2: Quantitative this compound Production Data in Streptomyces rochei
| Strain / Condition | This compound Titer (mg/L) | Fold Change | Reference |
| S. rochei MB037 (Wild Type) in RA medium | ~5.2 | - | (Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2] |
| + Potassium Ferricyanide | ~11.9 | ~2.3x | (Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2] |
| + Potassium Ferricyanide + 50 mM trans-1,2-CBDA | ~20.2 | ~3.9x | (Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2] |
| + Adsorbent Resin | ~27.6 | ~5.3x | (Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2] |
| S. rochei JK1 in GSM medium | Not specified | - | (this compound-producing and root-colonizing Streptomyces rochei is a potent biopesticide for two soil-borne oomycete-caused plant diseases)[3] |
| S. rochei VL-16 in optimized medium | Not specified | - | (a new this compound derivative obtained from Streptomyces rochei VL-16 exhibited potent antibacterial and antiproliferative properties)[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Gene Knockout in Streptomyces rochei via CRISPR-Cas9
This protocol describes the generation of a targeted gene deletion mutant in S. rochei using a CRISPR-Cas9-based system.
Workflow Diagram
Figure 2: Workflow for CRISPR-Cas9 mediated gene knockout.
Methodology
-
Design of sgRNA and Homology Arms:
-
Design a 20-bp sgRNA sequence targeting the gene of interest, ensuring a downstream protospacer adjacent motif (PAM) sequence (NGG).
-
Design 1.5-2.0 kb homology arms flanking the target gene.
-
-
Construction of the CRISPR-Cas9 Plasmid:
-
Synthesize the sgRNA and clone it into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).
-
Amplify the homology arms from S. rochei genomic DNA and clone them into the sgRNA-containing vector.
-
-
Transformation of E. coli :
-
Transform the final CRISPR-Cas9 construct into a suitable E. coli strain for plasmid propagation (e.g., DH5α) and then into a donor strain for conjugation (e.g., ET12567/pUZ8002).
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and S. rochei recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.
-
Incubate the plates at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plates with an appropriate antibiotic to select for S. rochei exconjugants carrying the CRISPR-Cas9 plasmid.
-
-
Screening for Deletion Mutants:
-
Isolate individual exconjugant colonies and grow them on non-selective medium to allow for plasmid curing.
-
Screen for the desired deletion by colony PCR using primers flanking the target gene.
-
-
Verification of the Mutant:
-
Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.
-
Bioconversion of 12-desnitrile-12-methyl-borrelidin
This protocol describes the biotransformation of a biosynthetic intermediate to this compound using a mutant strain of Streptomyces.
Methodology
-
Preparation of the Bioconversion Strain:
-
Use a mutant strain of a this compound producer that is blocked in the biosynthesis of the starter unit but has the downstream pathway intact. Alternatively, a heterologous host expressing the necessary tailoring enzymes can be used.
-
-
Culture Growth:
-
Grow the bioconversion strain in a suitable liquid medium to a high cell density.
-
-
Substrate Feeding:
-
Add a solution of 12-desnitrile-12-methyl-borrelidin (the substrate) to the culture.
-
-
Incubation:
-
Continue to incubate the culture under optimal conditions for this compound production.
-
-
Extraction and Analysis:
-
After a set incubation period, extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract for the presence of this compound using HPLC and mass spectrometry.
-
Regulatory Network of this compound Biosynthesis
The regulation of secondary metabolite production in Streptomyces is complex and often involves a hierarchical network of regulatory proteins, including two-component systems that respond to environmental and physiological signals. While the specific regulatory pathway for this compound biosynthesis in S. rochei has not been fully elucidated, a putative model can be proposed based on known regulatory mechanisms in Streptomyces.
It is likely that a pathway-specific regulator, such as the one encoded by the borO gene, directly controls the transcription of the other bor genes. The activity of this regulator is likely influenced by global regulators, such as two-component systems, which in turn respond to nutritional signals like phosphate or nitrogen availability.
Figure 3: A putative regulatory cascade for this compound biosynthesis.
This guide provides a detailed overview of the current understanding of this compound biosynthesis in Streptomyces rochei. Further research is needed to fully elucidate the functions of all genes in the cluster, the precise kinetic parameters of the enzymes, and the intricate regulatory networks that govern the production of this remarkable natural product. The information and protocols presented here serve as a valuable resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and to harness its potential for the development of new therapeutic agents.
References
A Comprehensive Technical Guide to the Biological Activities of Borrelidin Beyond Antibacterial Effects
Executive Summary: Borrelidin, an 18-membered macrolide polyketide isolated from Streptomyces rochei, is a potent and specific inhibitor of threonyl-tRNA synthetase (ThrRS).[1][2] While initially recognized for its antibacterial properties, its biological activities are far more extensive.[3] This document provides an in-depth technical overview of this compound's significant anti-angiogenic, anti-cancer, and anti-malarial activities. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring this compound and its analogues as potential therapeutic agents.
Core Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase (ThrRS)
The majority of this compound's biological effects stem from its potent and selective inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching the amino acid threonine to its cognate tRNA during protein synthesis.[2][4] this compound acts as a noncompetitive inhibitor with respect to both threonine and ATP.[5][6] It binds to a hydrophobic pocket adjacent to the active site of the enzyme.[6][7] This inhibition leads to an accumulation of uncharged tRNAThr, triggering a cellular amino acid starvation response and disrupting protein synthesis, which profoundly impacts highly proliferative cells such as endothelial cells, cancer cells, and parasites.[8]
Anti-Angiogenic Activities
This compound is a powerful inhibitor of angiogenesis, the formation of new blood vessels.[3][9] It not only prevents the formation of new capillary tubes but can also induce the collapse of pre-formed vascular networks by inducing apoptosis in the endothelial cells.[9][10] This activity is observed at very low nanomolar concentrations.
Quantitative Data: Anti-Angiogenic Potency
| Assay Type | System | IC50 Value | Reference |
| Capillary Tube Formation Inhibition | Rat Aorta Matrix Culture | 0.8 nM | [1][9] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified, but potent inhibition observed | [10] |
Signaling Pathways in Angiogenesis Inhibition
This compound's anti-angiogenic effects are mediated through at least two distinct mechanisms: one dependent on ThrRS inhibition and another that is independent of it.[10]
-
ThrRS-Dependent Pathway: Inhibition of ThrRS reduces protein synthesis, which is critical for the high proliferation rate of endothelial cells required for angiogenesis. Supplementing with high concentrations of threonine can partially reverse this anti-proliferative effect.[10]
-
ThrRS-Independent Pathway: this compound induces apoptosis in endothelial cells through a pathway that cannot be rescued by threonine.[10] This process involves the activation of initiator caspase-8 and executioner caspase-3, leading to programmed cell death.[10]
Caption: Dual mechanisms of this compound's anti-angiogenic action.
Experimental Protocols
-
Principle: This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel®). Anti-angiogenic compounds inhibit this process.[11][12]
-
Materials: HUVECs, endothelial cell growth medium, basement membrane extract, 96-well plates, this compound stock solution, Calcein-AM for visualization.
-
Procedure:
-
Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or a vehicle control.
-
Seed the cells onto the solidified matrix at a density of 1-2 x 104 cells per well.
-
Incubate at 37°C, 5% CO2 for 4-18 hours.
-
Visualize the tube network using a phase-contrast microscope.
-
For quantification, stain cells with Calcein-AM and capture images. Analyze parameters such as total tube length, number of nodes, and number of loops using angiogenesis analysis software.
-
-
Principle: An ex vivo assay where a cross-section of a rat aorta is embedded in a collagen matrix. In response to angiogenic factors, microvessels sprout from the explant. The effect of inhibitory compounds on this sprouting can be quantified.[9][12]
-
Materials: Thoracic aortas from rats, serum-free medium, collagen gel, culture supplements, this compound, 24-well plates.
-
Procedure:
-
Excise thoracic aortas from euthanized rats and clean them of periadventitial fat.
-
Slice the aortas into 1 mm thick rings.
-
Place a layer of collagen gel in each well of a 24-well plate and allow it to set.
-
Place one aortic ring in the center of each well and cover with a second layer of collagen gel.
-
After the gel sets, add culture medium with different concentrations of this compound or vehicle control.
-
Incubate for 7-10 days, replacing the medium every 2-3 days.
-
Quantify the extent of microvessel outgrowth from the ring using microscopy and image analysis software.
-
Anti-Cancer Activities
This compound exhibits significant anti-proliferative and pro-apoptotic activity against various cancer cell lines, with notable efficacy in hematological malignancies like acute lymphoblastic leukemia (ALL) and solid tumors such as hepatocellular carcinoma (HCC).[2][13]
Quantitative Data: Anti-Cancer Potency
| Cell Line | Cancer Type | IC50 Value | Reference |
| Jurkat, CEM | Acute Lymphoblastic Leukemia (ALL) | 50 ng/mL | [2][8] |
| HepG2, SMMC7721 | Hepatocellular Carcinoma (HCC) | Not specified, but potent inhibition observed | [13] |
| MDA-MB-231 | Metastatic Breast Cancer | Sensitive at low nM concentrations | [14] |
| HL60 | Leukemia | Decreased sensitivity (associated with high Bcl-2) | [14] |
Signaling Pathways in Cancer Inhibition
The primary anti-cancer mechanism involves inducing a nutritional stress response via ThrRS inhibition. This activates the General Control Nonderepressible 2 (GCN2) kinase pathway .[2]
-
GCN2 Pathway in ALL: this compound-mediated inhibition of ThrRS leads to the accumulation of uncharged tRNA. This is sensed by GCN2 kinase, which becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation globally reduces protein synthesis but selectively increases the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of pro-apoptotic proteins like CHOP. This cascade results in G1 phase cell cycle arrest and apoptosis.[2]
-
MAPK Pathway in HCC: In hepatocellular carcinoma cells, this compound's anti-tumor effects have been linked to the activation of the MAPKs signaling pathway. It also induces G0/G1 cell cycle arrest by downregulating cyclins (D1, D3, E1) and CDKs (2, 4, 6) while upregulating p21.[13] Furthermore, it inhibits migration and invasion by suppressing the expression of matrix metalloproteinases MMP-2 and MMP-9.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approach to this compound fragments: focus on key intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound B: isolation, biological activity, and implications for nitrile biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A unique hydrophobic cluster near the active site contributes to differences in this compound inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound binding site on threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-angiogenesis Effects of this compound are Mediated through Distinct Pathways: Threonyl-tRNA Synthetase and Caspases are Independently Involved in Suppression of Proliferation and Induction of Apoptosis in Endothelial Cells [jstage.jst.go.jp]
- 11. ibidi.com [ibidi.com]
- 12. ibidi.com [ibidi.com]
- 13. Effect of this compound on hepatocellular carcinoma cells in vitro and in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08290H [pubs.rsc.org]
- 14. This compound has limited anti-cancer effects in bcl-2 overexpressing breast cancer and leukemia cells and reveals toxicity in non-malignant breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Borrelidin: A Potent Anti-Angiogenic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borrelidin, a macrolide antibiotic isolated from Streptomyces species, has emerged as a powerful anti-angiogenic agent with significant potential in cancer chemotherapy and other angiogenesis-dependent diseases. Its multifaceted mechanism of action, targeting key cellular processes in endothelial cells, distinguishes it from other angiogenesis inhibitors. This technical guide provides an in-depth overview of this compound's anti-angiogenic properties, including its mechanisms of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing. However, it is also a hallmark of several pathological conditions, most notably cancer, where it facilitates tumor growth and metastasis. The inhibition of angiogenesis is, therefore, a key therapeutic strategy. This compound has been identified as a potent inhibitor of this process, demonstrating efficacy in various in vitro, ex vivo, and in vivo models.[1][2] This guide will delve into the technical details of this compound's anti-angiogenic activity to support further research and drug development efforts.
Mechanisms of Anti-Angiogenic Action
This compound exerts its anti-angiogenic effects through at least three distinct and potent mechanisms:
Inhibition of Threonyl-tRNA Synthetase (ThrRS)
The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for attaching threonine to its cognate tRNA during protein synthesis.[3][4] By non-competitively inhibiting ThrRS, this compound leads to an accumulation of uncharged tRNA, triggering a cellular stress response that ultimately inhibits protein synthesis and suppresses endothelial cell proliferation and migration.[3][4] This targeted inhibition is a key contributor to its anti-angiogenic and cytotoxic effects.
Induction of Endothelial Cell Apoptosis via Caspase Activation
This compound is a potent inducer of apoptosis, or programmed cell death, in endothelial cells.[5][6] This process is mediated through the activation of the caspase cascade, specifically involving the initiator caspase-8 and the executioner caspase-3.[5][7][8] Activation of this pathway leads to the systematic dismantling of the endothelial cell, contributing to the disruption of established capillary networks and the inhibition of new vessel formation.[1][5]
Modulation of Vascular Endothelial Growth Factor (VEGF) Alternative Splicing
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that stimulates angiogenesis. The VEGF gene undergoes alternative splicing to produce a family of isoforms with either pro-angiogenic (VEGFxxx) or anti-angiogenic (VEGFxxxb) properties.[9][10][11][12] this compound has been shown to modulate this splicing process, favoring the production of the anti-angiogenic VEGFxxxb isoforms.[13][14][15] This shift in the VEGF isoform ratio contributes to an anti-angiogenic microenvironment.
Quantitative Data on Anti-Angiogenic Activity
The following tables summarize the quantitative data on this compound's efficacy in various anti-angiogenic assays.
Table 1: In Vitro and Ex Vivo Anti-Angiogenic Activity of this compound
| Assay | Cell Type/Model | Parameter | IC50 Value | Reference |
| Capillary Tube Formation | Rat Aorta Matrix Culture | Inhibition of Tube Formation | 0.8 nM | [1][2] |
| Cell Proliferation | Acute Lymphoblastic Leukemia (ALL) Cell Lines | Inhibition of Proliferation | 50 ng/mL | [16] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice overnight. Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50-80 µL of Matrigel, ensuring even distribution. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency. Detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in appropriate growth medium and seed them onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Treatment: Add this compound at desired concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Quantification: Visualize and photograph the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[17]
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types and matrix interactions.[18]
Protocol:
-
Aorta Excision and Preparation: Euthanize a Sprague-Dawley rat and excise the thoracic aorta under sterile conditions. Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or fibrin gel within a 48-well plate.
-
Treatment: Add this compound at desired concentrations to the culture medium.
-
Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings using a microscope. The angiogenic response can be quantified by measuring the number and length of the sprouting vessels.[19][20][21]
In Vivo Matrigel Plug Assay
This in vivo assay assesses angiogenesis in a living organism.
Protocol:
-
Matrigel Preparation: Mix growth factor-reduced Matrigel with pro-angiogenic factors (e.g., bFGF, VEGF) and the desired concentration of this compound on ice.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of an immunodeficient mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation: After 7-14 days, euthanize the mouse and excise the Matrigel plug.
-
Analysis: The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plug (as an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sections of the plug.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experimental assays.
Signaling Pathways
Figure 1: Mechanisms of this compound's Anti-Angiogenic Action.
Experimental Workflows
Figure 2: Workflows for Key Anti-Angiogenesis Assays.
Conclusion
This compound stands out as a potent anti-angiogenic agent with a unique, multi-pronged mechanism of action. Its ability to inhibit ThrRS, induce endothelial cell apoptosis, and modulate VEGF splicing makes it a compelling candidate for further investigation and development as an anti-cancer therapeutic. The detailed protocols and data presented in this guide are intended to facilitate these efforts and contribute to the advancement of novel anti-angiogenic strategies.
References
- 1. This compound is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secreted Threonyl-tRNA synthetase stimulates endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-angiogenesis Effects of this compound are Mediated through Distinct Pathways: Threonyl-tRNA Synthetase and Caspases are Independently Involved in Suppression of Proliferation and Induction of Apoptosis in Endothelial Cells [jstage.jst.go.jp]
- 6. Anti-angiogenesis effects of this compound are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Caspase‐8 in endothelial cells maintains gut homeostasis and prevents small bowel inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmb.org [ajmb.org]
- 10. New Insights into VEGF-A Alternative Splicing: Key Regulatory Switching in the Pathological Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF Splicing and the Role of VEGF Splice Variants: From Physiological-Pathological Conditions to Specific Pre-mRNA Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of VEGF-A Alternative Splicing as a Novel Treatment in Chronic Kidney Disease [mdpi.com]
- 13. This compound modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. This compound modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ibidi.com [ibidi.com]
- 18. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Three-dimensional In vitro Angiogenesis in the Rat Aortic Ring Model | Springer Nature Experiments [experiments.springernature.com]
- 20. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] QUANTIFICATION OF ANGIOGENESIS ON THE RAT AORTIC RING ASSAY | Semantic Scholar [semanticscholar.org]
Borrelidin and its Derivatives: A Technical Guide to their Anti-malarial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the discovery of novel therapeutic agents. Borrelidin, an 18-membered macrolide antibiotic isolated from Streptomyces rochei, has demonstrated potent anti-malarial activity. This technical guide provides an in-depth overview of the anti-malarial properties of this compound and its derivatives, focusing on its mechanism of action, structure-activity relationships, and a summary of its in vitro and in vivo efficacy. While this compound itself exhibits high cytotoxicity, research into its analogues has yielded promising candidates with improved selectivity and potent anti-malarial effects.[1][2][3]
Core Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase (ThrRS)
The primary anti-malarial action of this compound stems from its potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein biosynthesis.[4] Aminoacyl-tRNA synthetases (aaRSs) are essential for translating the genetic code by attaching the correct amino acid to its corresponding tRNA molecule.[5] In Plasmodium falciparum, a single ThrRS enzyme is uniquely targeted to both the cytoplasm and the apicoplast, a non-photosynthetic plastid vital for the parasite's survival.[4][6]
By inhibiting ThrRS, this compound effectively halts protein synthesis in both cellular compartments, leading to a rapid arrest of parasitic growth and cell death.[4] This dual targeting is advantageous as it circumvents the "delayed death" phenotype often observed with inhibitors that solely target apicoplast functions.[4][6] The inhibition of this fundamental cellular process makes aaRSs, and specifically ThrRS, a compelling target for the development of new anti-malarial drugs.[1][5][7]
Caption: Mechanism of Action of this compound in Plasmodium falciparum.
Quantitative Analysis of Anti-malarial Activity
In Vitro Efficacy and Cytotoxicity
This compound demonstrates exceptional potency against P. falciparum in laboratory settings, with a 50% inhibitory concentration (IC50) as low as 0.97 nM.[1][7] However, its clinical development has been hampered by significant cytotoxicity against human cells.[1][2] This has driven research into developing derivatives that retain potent anti-parasitic activity while exhibiting reduced toxicity. Several analogues have been synthesized and screened, with some showing a significantly improved selectivity index (the ratio of cytotoxicity to anti-malarial activity).[1]
Table 1: In Vitro Anti-malarial Activity and Cytotoxicity of this compound and Select Derivatives
| Compound | P. falciparum IC50 (nM) | Human Cell (HEK293T) IC50 (µM) | Selectivity Index (Human IC50 / P. falciparum IC50) | Reference |
| This compound | 0.97 | 0.345 | 356 | [1] |
| BC194 | 2.5 | >100 | >40,000 | [1] |
| BC195 | 3.2 | >100 | >31,250 | [1] |
| BC196 | 4.1 | >100 | >24,390 | [1] |
| BC220 | 10.5 | >100 | >9,524 | [1] |
| BC240 | 18.7 | >100 | >5,348 | [1] |
Data extracted from Novoa et al., 2014.[1]
In Vivo Efficacy in Murine Models
Selected this compound derivatives with high selectivity were tested in vivo using mouse models of malaria (Plasmodium yoelii). These studies demonstrated that specific analogues could effectively clear the parasitic infection, leading to 100% survival rates in treated mice, comparable to the efficacy of reference drugs like chloroquine.[1] Notably, low doses of this compound (0.25 mg·kg−1·day−1) were sufficient to protect mice from lethal malaria.[8][9] An intriguing finding from these in vivo studies is that treatment with this compound or its analogues can induce a protective immune response, preventing reinfection upon subsequent challenges.[8][9][10]
Table 2: In Vivo Efficacy of Select this compound Derivatives in P. yoelii-Infected Mice
| Compound | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | Survival Rate (%) | Reference |
| This compound | 0.25 | <1 | 100 | [1] |
| BC194 | 6 | <1 | 100 | [1] |
| BC195 | 6 | <1 | 100 | [1] |
| BC196 | 6 | <1 | 100 | [1] |
| BC220 | 6 | <1 | 100 | [1] |
| BC240 | 6 | <1 | 100 | [1] |
| Chloroquine | 6 | <1 | 100 | [1] |
| Untreated | - | ~25 | 0 | [1] |
Data adapted from Novoa et al., 2014.[1]
Experimental Protocols and Methodologies
In Vitro Anti-malarial Susceptibility Testing
The in vitro activity of this compound and its derivatives against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual stages of chloroquine-sensitive or -resistant P. falciparum strains are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax I, L-glutamine, and hypoxanthine.
-
Drug Preparation: Compounds are serially diluted in appropriate solvent and added to 96-well microtiter plates.
-
Assay: Synchronized ring-stage parasites (at ~0.5% parasitemia and 2.5% hematocrit) are added to the plates and incubated for 72 hours under standard conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA dye SYBR Green I is then added.
-
Data Acquisition: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: The fluorescence intensity, which correlates with parasite proliferation, is used to calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Mammalian Cell Cytotoxicity Assay
-
Cell Culture: Human cell lines, such as HEK293T or MRC-5, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay: Cells are seeded in 96-well plates and allowed to attach. Serial dilutions of the test compounds are then added.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures mitochondrial activity.
-
Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50, representing the concentration at which 50% of cell growth is inhibited.
Caption: General workflow for screening this compound derivatives.
Conclusion and Future Directions
This compound represents a potent anti-malarial scaffold that targets the essential parasite enzyme, threonyl-tRNA synthetase. While the parent compound's utility is limited by cytotoxicity, extensive research has demonstrated that chemical modification can produce derivatives with a remarkable therapeutic window. These analogues retain high potency against the malaria parasite while displaying negligible toxicity to human cells.[1][3] Furthermore, the ability of these compounds to clear infection in animal models and induce a protective immune response highlights their significant potential.[8][10]
Future work should focus on optimizing the pharmacological properties of these lead compounds, including their oral bioavailability and metabolic stability, to advance them towards clinical development. A deeper understanding of the structural basis for their selectivity against the parasite's ThrRS over the human homolog will be crucial for rational drug design. Combination therapies incorporating this compound derivatives with other anti-malarials targeting different pathways could also be explored to enhance efficacy and mitigate the risk of resistance.[6][8] The this compound scaffold remains a highly promising and largely unexplored avenue for the development of the next generation of anti-malarial drugs.[3]
References
- 1. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analogues with antimalarial activity: design, synthesis and biological evaluation against Plasmodium falciparum parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - Rey Juan Carlos University [portalcientifico.urjc.es]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Insights into the preclinical tre... preview & related info | Mendeley [mendeley.com]
- 9. Insights into the preclinical treatment of blood-stage malaria by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogues of a natural product are drug candidates against malaria | IRB Barcelona [irbbarcelona.org]
Borrelidin: A Technical Guide to its Anti-Cancer Effects on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borrelidin, a macrolide antibiotic isolated from Streptomyces species, has garnered significant interest in the field of oncology for its potent anti-proliferative and pro-apoptotic effects against various cancer cell types. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies associated with the study of this compound in cancer research.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein biosynthesis. By binding to ThrRS, this compound prevents the charging of tRNA with threonine, leading to an accumulation of uncharged tRNA. This triggers a cellular stress response, primarily through two key signaling pathways: the General Control Nonderepressible 2 (GCN2) kinase pathway and the Unfolded Protein Response (UPR).
Activation of the GCN2 kinase pathway and the UPR converge on the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), playing a crucial role in this compound-induced cell death.
Effects on Cancer Cell Proliferation
This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| Jurkat | Acute Lymphoblastic Leukemia | 50 ng/mL | |
| CEM | Acute Lymphoblastic Leukemia | 50 ng/mL | |
| HepG2 | Hepatocellular Carcinoma | 6.7 ± 0.3 µM | |
| SMMC7721 | Hepatocellular Carcinoma | 1.5 ± 0.2 µM | |
| MDA-MB-231 | Breast Cancer | Low nanomolar concentrations | |
| MDA-MB-435 | Breast Cancer | Low nanomolar concentrations |
Effects on Cell Cycle and Apoptosis
This compound treatment leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis in Hepatocellular Carcinoma Cells
| Cell Line | Treatment | % of Cells in G0/G1 | % of Apoptotic Cells | Reference |
| HepG2 | Control | 55.2% | 4.5% | |
| HepG2 | This compound (1.67 µM) | 65.8% | 15.2% | |
| HepG2 | This compound (5.0 µM) | 75.3% | 28.9% | |
| SMMC7721 | Control | 60.1% | 5.1% | |
| SMMC7721 | This compound (0.33 µM) | 70.2% | 18.7% | |
| SMMC7721 | This compound (1.0 µM) | 78.9% | 35.4% |
Signaling Pathways
GCN2 Kinase Pathway
Inhibition of ThrRS by this compound leads to an accumulation of uncharged tRNA, which in turn activates the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but selectively increasing the translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of CHOP, a key mediator of apoptosis.
Unfolded Protein Response (UPR) Pathway
This compound-induced disruption of protein synthesis also leads to endoplasmic reticulum (ER) stress, activating the Unfolded Protein Response (UPR). One of the key arms of the UPR involves the activation of PERK, a kinase that, similar to GCN2, phosphorylates eIF2α. This leads to the same downstream cascade involving ATF4 and CHOP, ultimately resulting in apoptosis.
Experimental Protocols
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in apoptosis.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
Conclusion
This compound presents a promising avenue for anti-cancer drug development due to its potent and selective effects on cancer cell proliferation and apoptosis. Its well-defined mechanism of action, involving the inhibition of threonyl-tRNA synthetase and subsequent activation of cellular stress responses, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to explore the full therapeutic potential of this compound and its analogs.
The Crucial Role of the Nitrile Group in Borrelidin's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borrelidin, an 18-membered macrolide polyketide, has garnered significant attention in the scientific community for its broad spectrum of potent biological activities, including anti-angiogenic, anti-malarial, anti-bacterial, and anti-cancer properties. A unique structural feature of this compound is the presence of a nitrile moiety, a rarity among natural products. This technical guide delves into the critical role of this nitrile group in orchestrating this compound's diverse bioactivities. Through a comprehensive review of structure-activity relationship studies, this document elucidates the indispensable nature of the nitrile functional group for key molecular interactions, particularly the inhibition of threonyl-tRNA synthetase (ThrRS), a primary target of this compound. This guide will present quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a thorough understanding of the nitrile group's contribution to this compound's mechanism of action.
Introduction
This compound, first isolated from Streptomyces rochei in 1949, is a fascinating natural product with a complex architecture and a wide array of biological effects.[1][2] Its potent anti-angiogenic activity, with IC50 values in the nanomolar range, has made it a subject of intense research for potential therapeutic applications, particularly in oncology.[3][4] A key to understanding and harnessing this compound's potential lies in deciphering the structure-activity relationships (SAR) that govern its interactions with biological targets. Central to this is the C12 nitrile group, a functional group that distinguishes this compound from many other macrolides.[2] This guide will systematically explore the evidence demonstrating the pivotal role of this nitrile moiety.
The Nitrile Group: Essential for Threonyl-tRNA Synthetase (ThrRS) Inhibition
The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for charging tRNA with threonine during protein synthesis.[3] Inhibition of ThrRS leads to an accumulation of uncharged tRNA, triggering downstream stress responses that culminate in the observed bioactivities.
Quantitative Analysis of Bioactivity: The Impact of Nitrile Group Modification
The profound effect of the nitrile group on ThrRS inhibition translates to significant differences in the overall bioactivity of this compound and its analogs. The following tables summarize the available quantitative data for the anti-angiogenic, cytotoxic, and anti-malarial activities of this compound, and where available, analogs with modifications at the C12 position.
Table 1: Anti-angiogenic Activity of this compound and Analogs
| Compound | Assay | Model | IC50 | Reference |
| This compound | Capillary Tube Formation | Rat Aorta Matrix | 0.8 nM | [4] |
| This compound | HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | Not Specified | [9] |
| This compound Analog (BC194) | In vitro angiogenesis inhibition | HUVEC | pM range | [10] |
Note: While a direct IC50 value for this compound B in an anti-angiogenesis assay is not available in the reviewed literature, the loss of ThrRS inhibition strongly suggests a corresponding decrease in this activity.
Table 2: Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Acute Lymphoblastic Leukemia (ALL) cell lines | Proliferation | 50 ng/mL | [11][12] |
| This compound | 4T1 (Murine Breast Cancer) | MTT Assay | 22.07 nM | [13] |
| This compound B | N87, MDA-MB-361, HT29 | Proliferation | Mitigated antiproliferative activity | [5] |
| This compound C | SNU638 (Stomach Cancer) | Cytotoxicity | 5.5 µM | [14] |
| This compound D | SNU638 (Stomach Cancer) | Cytotoxicity | 8.7 µM | [14] |
| This compound (from S. rochei VL-16) | A549 (Lung Cancer) | Anticancer/Anti-metastatic | 17.5 µM | [5] |
Table 3: Anti-malarial Activity of this compound
| Compound | Plasmodium falciparum Strain | IC50 | Reference |
| This compound | K1 | 1.9 nM | [4] |
| This compound | FCR3 | 1.8 nM | [4] |
The data consistently demonstrates that this compound exhibits potent low nanomolar to micromolar activity across various models. In contrast, this compound B, lacking the nitrile group, shows significantly reduced or "mitigated" antiproliferative activity, underscoring the importance of this functional group for potent cytotoxicity.
Signaling Pathways Modulated by this compound: A Consequence of ThrRS Inhibition
The inhibition of ThrRS by this compound initiates a cascade of cellular stress responses. Two key signaling pathways activated are the General Control Nonderepressible 2 (GCN2) pathway and the Unfolded Protein Response (UPR).
The GCN2 Kinase Stress Response Pathway
The accumulation of uncharged tRNA upon ThrRS inhibition is a primary trigger for the activation of the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive transcripts, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and stress adaptation, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).[11][12]
The Unfolded Protein Response (UPR)
Inhibition of protein synthesis and cellular stress can also lead to the activation of the Unfolded Protein Response (UPR), a signaling network that originates from the endoplasmic reticulum (ER). This compound has been shown to induce the UPR, contributing to its pro-apoptotic effects in cancer cells.[7][15] The UPR is initiated by three ER-resident sensors: PERK, IRE1α, and ATF6. PERK, like GCN2, phosphorylates eIF2α, thus converging on the same downstream effector to attenuate protein synthesis.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the role of the nitrile group in this compound's bioactivity.
Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of ThrRS.
-
Principle: The assay measures the incorporation of a radiolabeled amino acid (e.g., [³H]-threonine) onto its cognate tRNA. Inhibition is determined by a decrease in the amount of radiolabeled tRNA produced.
-
Materials:
-
Purified recombinant ThrRS enzyme
-
Total tRNA or purified tRNA specific for threonine
-
[³H]-Threonine
-
ATP and MgCl₂
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
-
-
Protocol:
-
Prepare a reaction mixture containing buffer, ATP, MgCl₂, and tRNA.
-
Add varying concentrations of the test compound (e.g., this compound, this compound B) to the reaction mixture and pre-incubate with the ThrRS enzyme.
-
Initiate the reaction by adding [³H]-threonine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the tRNA.
-
Filter the precipitate and wash with cold TCA to remove unincorporated [³H]-threonine.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, Jurkat, A549)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (this compound, this compound B)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
In Vitro Anti-Angiogenesis Assay (HUVEC Tube Formation Assay)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (Matrigel), will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or a similar basement membrane extract)
-
24- or 48-well plates
-
Test compounds
-
Calcein AM or other fluorescent dye for visualization
-
Fluorescence microscope and imaging software
-
-
Protocol:
-
Coat the wells of a multi-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of the test compounds.
-
Incubate the plate at 37°C for 6-18 hours.
-
Visualize the tube formation using a microscope. For quantification, the cells can be stained with a fluorescent dye like Calcein AM.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Calculate the percentage of inhibition of tube formation and determine the IC50 value.
-
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated GCN2, total GCN2, phosphorylated eIF2α, CHOP).
-
Materials:
-
Cells treated with test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-CHOP, and a loading control like β-actin)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Conclusion
References
- 1. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocontrol Potential of Novel this compound-Producing Streptomyces rochei 3IZ-6 Isolated from Izraeli Soil - Shirokikh - Eurasian Soil Science [journals.rcsi.science]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Item - Natural products containing the nitrile functional group and their biological activities - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 6. Functional and pathologic association of aminoacyl-tRNA synthetases with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound binding site on threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aminoacyl-tRNA synthetases, therapeutic targets for infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces the Unfolded Protein Response in Oral Cancer Cells and Chop-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound M: a new this compound derivative obtained from Streptomyces rochei VL-16 exhibited potent antibacterial and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Angiogenesis Assays Using Borrelidin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably cancer. The ability to modulate angiogenesis is a key therapeutic strategy, and in vitro assays are fundamental tools for the discovery and characterization of pro- and anti-angiogenic compounds. Borrelidin, a macrolide antibiotic isolated from Streptomyces rochei, has been identified as a potent inhibitor of angiogenesis.[1] These application notes provide detailed protocols for assessing the anti-angiogenic properties of this compound using common in vitro models: the tube formation assay, the wound healing (scratch) assay, and the cell proliferation assay.
Mechanism of Action of this compound in Angiogenesis:
This compound exerts its anti-angiogenic effects through a dual mechanism primarily targeting endothelial cells. The principal molecular target of this compound is threonyl-tRNA synthetase (TARS), an essential enzyme in protein synthesis.[2][3] By inhibiting TARS, this compound disrupts protein translation, leading to the suppression of endothelial cell proliferation.[4][5]
Furthermore, this compound induces apoptosis in endothelial cells through a caspase-dependent pathway, specifically involving the activation of caspase-3 and caspase-8.[4][5] This pro-apoptotic effect contributes to the disruption and collapse of established capillary-like structures.[1][4] Interestingly, the anti-proliferative effect of this compound can be attenuated by high concentrations of threonine, the substrate for TARS, while the pro-apoptotic effect is threonine-independent.[4][5]
Recent studies have also suggested that this compound can modulate the alternative splicing of vascular endothelial growth factor (VEGF), a key signaling molecule in angiogenesis, favoring the production of anti-angiogenic VEGF isoforms.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in various in vitro angiogenesis assays.
Table 1: this compound Inhibitory Concentrations
| Assay Type | Cell/Model System | Parameter Measured | IC50 Value | Reference |
| Tube Formation | Rat Aorta Matrix Culture | Inhibition of Capillary Tube Formation | 0.8 nM | [1] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Cell Proliferation | Not explicitly stated, but effective at nanomolar concentrations | [4] |
| Apoptosis | Human Umbilical Vein Endothelial Cells (HUVEC) | Induction of Apoptosis | Not explicitly stated, but effective at nanomolar concentrations | [4] |
Table 2: Effects of this compound on Angiogenic Parameters
| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Tube Formation | Rat Aorta | Dose-dependent | Remarkable disruption of capillary tubes | [1] |
| Tube Formation | Rat Aorta | Not specified | Collapse of formed capillary tubes | [4] |
| Cell Proliferation | HUVEC | Not specified | Inhibition of proliferation | [4] |
| Apoptosis | HUVEC | Not specified | Activation of caspase-3 and -8 | [4] |
| VEGF Splicing | Retinal Pigmented Endothelial (RPE) cells | Not specified | Altered ratio of VEGF isoforms in favor of anti-angiogenic isoforms |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel®).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Preparation of Matrigel Plates:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using a pre-chilled pipette, add 50 µL of thawed Matrigel® to each well of the cold 96-well plate. Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
-
Cell Seeding and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in endothelial cell growth medium containing a reduced serum concentration (e.g., 2% FBS).
-
Perform a cell count and adjust the cell suspension to a final concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the reduced-serum medium. A typical concentration range to test would be from 0.1 nM to 100 nM. Include a vehicle control (DMSO).
-
Add 100 µL of the HUVEC suspension to each Matrigel®-coated well (final cell number of 2 x 10^4 cells/well).
-
Immediately add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
(Optional) For quantitative analysis using fluorescence, stain the cells with Calcein AM for 30 minutes before imaging.
-
-
Data Analysis:
-
Capture images of the tube networks in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Calculate the percentage of inhibition of tube formation for each this compound concentration relative to the vehicle control.
-
Wound Healing (Scratch) Assay
This assay measures the migration of endothelial cells to close a mechanically created "wound" in a confluent monolayer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell-scratching tool
-
This compound stock solution (in DMSO)
-
Inverted microscope with a camera and time-lapse capabilities (recommended)
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with endothelial cell growth medium containing the desired concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control. Use a medium with reduced serum to minimize cell proliferation.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture an initial image (T=0) of the scratch in each well. Mark the location of the image for consistent imaging over time.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same scratch area at regular intervals (e.g., every 4-6 hours) for up to 24 hours or until the wound in the control wells is nearly closed.
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point for each treatment condition using the following formula:
-
% Wound Closure = [(Initial Wound Width - Wound Width at T=x) / Initial Wound Width] * 100
-
-
Endothelial Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Allow the cells to attach and grow for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 100 nM) or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value.
-
Visualizations
Caption: this compound's anti-angiogenic signaling pathways.
Caption: Workflow for the in vitro tube formation assay.
References
Application Notes and Protocols: Borrelidin Treatment in Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borrelidin, a macrolide antibiotic isolated from Streptomyces species, is a potent inhibitor of threonyl-tRNA synthetase (ThrRS).[1][2][3] This activity disrupts protein synthesis, making this compound a subject of significant interest for its anti-proliferative, antimicrobial, and anti-angiogenic properties.[1][2] In the context of vascular biology, Human Umbilical Vein Endothelial Cells (HUVECs) serve as a primary in vitro model to study the effects of compounds on angiogenesis—the formation of new blood vessels. This compound has been shown to potently inhibit angiogenesis by affecting HUVEC proliferation, survival, and differentiation.[1][4]
These application notes provide a comprehensive overview of the effects of this compound on HUVECs, including its mechanisms of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action in HUVECs
This compound exerts its anti-angiogenic effects on HUVECs through at least two distinct molecular pathways: one dependent on its primary target, ThrRS, and another that is independent of it.[4]
-
Threonine-Dependent Pathway (Inhibition of Proliferation): The primary mechanism involves the non-competitive inhibition of threonyl-tRNA synthetase (ThrRS).[1][2] By binding to ThrRS, this compound prevents the charging of tRNA with threonine, a crucial step in protein synthesis.[5] This leads to an accumulation of uncharged tRNA, triggering a nutritional stress response that results in the suppression of HUVEC proliferation and the inhibition of new capillary tube formation.[4][5] The anti-proliferative effects can be partially reversed by supplementing the culture medium with high concentrations of threonine.[4]
-
Threonine-Independent Pathway (Induction of Apoptosis): this compound also induces programmed cell death (apoptosis) in HUVECs.[4] This action is critical for its ability to cause the collapse of already-formed capillary tubes.[4][6] The apoptotic pathway is initiated through the activation of caspase-8, a key initiator caspase, which in turn activates caspase-3, an executioner caspase, leading to cell death.[4] This process is not affected by the addition of exogenous threonine, indicating a mechanism distinct from ThrRS inhibition.[4]
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound treatment. Data is primarily focused on endothelial cells and relevant models.
| Parameter | Cell Type / Model | Value | Reference |
| IC₅₀ (Capillary Tube Formation) | Rat Aorta Matrix Culture | 0.8 nM | [6] |
| Effect on Proliferation | HUVECs | Inhibited | [4] |
| Effect on Apoptosis | HUVECs | Induced | [4] |
| Caspase Activation | HUVECs | Activates Caspase-3 and -8 | [4] |
| IC₅₀ (Proliferation) | Acute Lymphoblastic Leukemia (ALL) Cell Lines | 50 ng/mL | [5] |
Note: IC₅₀ values can vary based on experimental conditions, cell passage number, and assay duration.
Experimental Protocols
Detailed methodologies for common assays used to evaluate the effects of this compound on HUVECs are provided below.
Protocol 3.1: HUVEC Culture and this compound Treatment
-
Cell Culture: Culture HUVECs in Endothelial Growth Medium (EGM), supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use HUVECs between passages 2 and 6 for experiments to ensure consistent results.[7]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 3.2: Angiogenesis (Tube Formation) Assay
This assay assesses the ability of HUVECs to form capillary-like structures on a basement membrane matrix.
-
Plate Coating: Thaw a basement membrane extract (BME), such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50-100 µL of BME per cm² to the wells of a 96-well plate.[8]
-
Gelation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[7]
-
Cell Seeding: Harvest HUVECs and resuspend them in a medium containing the desired concentrations of this compound or vehicle control.
-
Plating: Seed 1.5 x 10⁴ to 2 x 10⁴ cells into each BME-coated well.[9][10]
-
Incubation: Incubate the plate at 37°C with 5% CO₂. Tube formation typically occurs within 4 to 18 hours.[7][9]
-
Visualization & Quantification:
-
Image the tube network using a phase-contrast microscope.
-
For fluorescence imaging, cells can be pre-labeled or stained post-incubation with Calcein AM (2 µg/mL for 30 minutes).[7][8]
-
Quantify the results using angiogenesis analysis software to measure parameters like total tube length, number of junctions, and number of loops.[9]
-
Protocol 3.3: Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3.4: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed HUVECs in 6-well plates. Once they reach ~70% confluency, treat them with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer’s protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3.5: Western Blot for Caspase Activation
This protocol detects the cleavage of caspases, a hallmark of apoptosis.
-
Protein Extraction: Treat HUVECs with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved caspase bands indicates apoptosis activation.[4]
References
- 1. pnas.org [pnas.org]
- 2. A unique hydrophobic cluster near the active site contributes to differences in this compound inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the angiogenesis inhibitor this compound by Streptomyces parvulus Tü4055: cluster analysis and assignment of functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-angiogenesis effects of this compound are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 10. Quantitative analysis of human umbilical vein endothelial cell morphology and tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Borrelidin on Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borrelidin, a polyketide macrolide antibiotic isolated from Streptomyces species, has garnered significant interest in the field of oncology for its potent cytotoxic and anti-angiogenic properties.[1] Its primary mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[1][2][3] This inhibition leads to an accumulation of uncharged tRNA, triggering a cellular stress response that can induce cell cycle arrest and apoptosis in cancer cells.[2] This document provides a detailed overview of the cytotoxic effects of this compound on various cancer cell lines, protocols for assessing its cytotoxicity, and a visualization of its mechanism of action.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound against a panel of human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cancer Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Jurkat | Acute Lymphoblastic Leukemia | 50 | [2] |
| CEM | Acute Lymphoblastic Leukemia | 50 | [2] |
| IM9 | Leukemia | - | [4] |
| HL60 | Leukemia | - | [4] |
| K562 | Leukemia | - | [5] |
| HepG2 | Hepatocellular Carcinoma | - | [6] |
| SMMC7721 | Hepatocellular Carcinoma | - | [6] |
| MDA-MB-231 | Breast Cancer | - | [4] |
| MDA-MB-435 | Breast Cancer | - | [4] |
| A549 | Lung Cancer | - | [5] |
| HCT116 | Colon Cancer | - | [5] |
| SNU638 | Stomach Cancer | - | [5] |
| SK-HEP1 | Liver Cancer | - | [5] |
Note: "-" indicates that the study confirmed sensitivity but did not provide a specific IC50 value in the abstract. Researchers are encouraged to consult the full-text articles for detailed quantitative data.
Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity assays to evaluate the effects of this compound on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acids of cellular proteins under mildly acidic conditions.[11][12][13] The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid[12]
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)[12]
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period with this compound, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[11] Incubate at 4°C for at least 1 hour.[11]
-
Washing: Carefully remove the supernatant and wash the plates four to five times with 1% acetic acid to remove unbound dye.[11][12] Air dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[13][14] Air dry the plates completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11] Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 510 nm or 540 nm using a microplate reader.[11][15]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Visualizations
Experimental Workflow: Cytotoxicity Assay
Caption: General workflow for determining the cytotoxicity of this compound.
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound's mechanism of action leading to cancer cell death.
Mechanism of Action and Cellular Effects
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by the inhibition of threonyl-tRNA synthetase.[1][2] This leads to a state of amino acid starvation stress within the cancer cell. Key downstream effects include:
-
Activation of the GCN2 Kinase Pathway: The accumulation of uncharged tRNA activates the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation.[2] This activation contributes to cell cycle arrest and apoptosis.[2]
-
Induction of the Unfolded Protein Response (UPR): this compound has been shown to induce the UPR, leading to CHOP-dependent apoptosis in some cancer cell lines.[6]
-
Modulation of MAPK Signaling: The anti-tumor effects of this compound can also be mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6]
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase, by downregulating the expression of key cyclins and cyclin-dependent kinases (CDKs) and upregulating cell cycle inhibitors like p21.[6]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, activating caspase-dependent pathways.[2][6] This is evidenced by the cleavage of caspase-3 and caspase-9 and the altered expression of Bcl-2 family proteins.[6]
-
Anti-Angiogenic Effects: Beyond its direct cytotoxicity to tumor cells, this compound is a powerful inhibitor of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][16][17][18]
Conclusion
This compound demonstrates significant cytotoxic activity against a broad range of cancer cell lines. Its unique mechanism of action, targeting an essential component of the protein synthesis machinery, makes it a compelling candidate for further investigation in cancer therapy. The protocols and data presented here provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. However, it is important to note that this compound has also shown toxicity towards non-malignant cells, which may limit its clinical application.[4] Further research is warranted to optimize its therapeutic index and explore its efficacy in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Threonyl-tRNA Synthetase Is the Target of this compound Insecticidal Activity against Silkworms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has limited anti-cancer effects in bcl-2 overexpressing breast cancer and leukemia cells and reveals toxicity in non-malignant breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on hepatocellular carcinoma cells in vitro and in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08290H [pubs.rsc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 13. benchchem.com [benchchem.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Anti-angiogenesis Effects of this compound are Mediated through Distinct Pathways: Threonyl-tRNA Synthetase and Caspases are Independently Involved in Suppression of Proliferation and Induction of Apoptosis in Endothelial Cells [jstage.jst.go.jp]
- 18. Anti-angiogenesis effects of this compound are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Threonyl-tRNA Synthetase Activity Assay with Borrelidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonyl-tRNA synthetase (ThrRS) is a vital enzyme responsible for the specific attachment of threonine to its cognate tRNA, a critical step in protein biosynthesis. The fidelity of this process is essential for cellular viability, making ThrRS an attractive target for the development of novel antimicrobial and anti-angiogenic agents. Borrelidin, a natural macrolide antibiotic, is a potent and specific inhibitor of ThrRS. These application notes provide detailed protocols for assessing the enzymatic activity of ThrRS and for characterizing its inhibition by this compound. The provided methodologies are suitable for high-throughput screening and detailed kinetic analysis.
Mechanism of Action of this compound
This compound acts as a noncompetitive inhibitor of Threonyl-tRNA synthetase with respect to both threonine and ATP.[1] It binds to a hydrophobic pocket adjacent to the active site of the enzyme.[1][2] This binding event is thought to induce a conformational change that prevents the release of the threonyl-adenylate intermediate and pyrophosphate, thereby stalling the aminoacylation reaction and leading to an accumulation of uncharged tRNAThr.[2]
In eukaryotic cells, the accumulation of uncharged tRNAs is a stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase pathway. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as Activating Transcription Factor 4 (ATF4). This cascade of events can ultimately lead to cell cycle arrest and apoptosis.
Data Presentation: Inhibition of Threonyl-tRNA Synthetase by this compound
The following table summarizes the inhibitory potency of this compound against Threonyl-tRNA synthetase from various organisms and its effect on different cell lines.
| Target Organism/Cell Line | Enzyme/Cell Type | Assay Type | Parameter | Value |
| Escherichia coli | Threonyl-tRNA Synthetase (ThrRS) | Enzyme Kinetics | Ki | 4 nM[1][3] |
| Escherichia coli (L489W mutant) | Threonyl-tRNA Synthetase (ThrRS) | Enzyme Kinetics | Ki | 6 µM[1] |
| Homo sapiens | Threonyl-tRNA Synthetase (ThrRS) | Enzyme Kinetics | Ki | 7 nM[3] |
| Leishmania donovani | Threonyl-tRNA Synthetase (ThrRS) | Enzyme Inhibition | IC50 | 0.06 µM[3] |
| Leishmania donovani | Promastigotes | Cell-based | IC50 | 21 µM[3] |
| Plasmodium falciparum | 3D7 strain | Cell-based | IC50 | 0.97 nM[4] |
| Rat Aorta | Angiogenesis Assay | ex vivo | IC50 | 0.8 nM |
| Acute Lymphoblastic Leukemia (ALL) | Cell lines (Jurkat, CEM) | Proliferation Assay | IC50 | 50 ng/mL |
Experimental Protocols
Two primary types of assays are detailed below for measuring Threonyl-tRNA synthetase activity and its inhibition by this compound: a non-radioactive Malachite Green-based assay and a radioactive ATP-PPi exchange assay.
Protocol 1: Non-Radioactive Malachite Green Assay
This assay quantifies the release of inorganic phosphate (Pi) upon the hydrolysis of pyrophosphate (PPi), a product of the aminoacylation reaction, by inorganic pyrophosphatase. The amount of Pi produced is directly proportional to the ThrRS activity.
Materials:
-
Purified Threonyl-tRNA synthetase (ThrRS)
-
L-Threonine
-
ATP
-
tRNAThr
-
This compound
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
DTT (Dithiothreitol)
-
Inorganic Pyrophosphatase
-
Malachite Green Reagent
-
Ammonium molybdate
-
Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, and 1 mM DTT.
-
Reagent Preparation:
-
Prepare stock solutions of L-Threonine, ATP, and tRNAThr in the reaction buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the Malachite Green working solution by mixing three parts of Malachite Green hydrochloride solution (0.045% w/v in water) with one part of ammonium molybdate solution (4.2% w/v in 4 M HCl) and 0.01% Triton X-100. This solution should be prepared fresh.
-
-
Assay Setup:
-
In a 96-well plate, add the following components to each well for a final volume of 50 µL:
-
Reaction Buffer
-
L-Threonine (final concentration: e.g., 2 mM)
-
ATP (final concentration: e.g., 2 mM)
-
tRNAThr (final concentration: e.g., 5 µM)
-
Inorganic Pyrophosphatase (final concentration: e.g., 1 U/mL)
-
Varying concentrations of this compound (for inhibition studies) or solvent control.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding purified ThrRS enzyme to each well (final concentration: e.g., 50 nM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green working solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi produced in each reaction.
-
For inhibition studies, plot the percentage of ThrRS activity against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Radioactive ATP-PPi Exchange Assay
This classic assay measures the first step of the aminoacylation reaction: the activation of threonine to form a threonyl-adenylate intermediate, which is reversible. The rate of incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP is measured.
Materials:
-
Purified Threonyl-tRNA synthetase (ThrRS)
-
L-Threonine
-
ATP
-
[³²P]Pyrophosphate ([³²P]PPi)
-
This compound
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
DTT
-
Activated charcoal
-
Sodium pyrophosphate (unlabeled)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture (e.g., 100 µL) containing:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
2 mM DTT
-
2 mM ATP
-
10 mM L-Threonine
-
2 mM [³²P]PPi (with a specific activity of ~100-500 cpm/pmol)
-
Varying concentrations of this compound for inhibition studies.
-
-
-
Initiation of Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a small amount of purified ThrRS enzyme (e.g., 10-50 nM).
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 2, 5, 10, 15 minutes), take aliquots (e.g., 10 µL) of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench each aliquot in a tube containing 200 µL of a cold quenching solution (e.g., 1% activated charcoal in 0.1 M sodium pyrophosphate and 5% TCA). The charcoal binds the ATP.
-
-
Washing:
-
Vortex the tubes and incubate on ice for 10 minutes.
-
Collect the charcoal by filtering the solution through a glass fiber filter.
-
Wash the filters extensively with a cold wash solution (e.g., 0.1 M sodium pyrophosphate) to remove unbound [³²P]PPi.
-
-
Measurement:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM corresponds to the amount of [³²P]ATP formed.
-
-
Data Analysis:
-
Calculate the rate of the exchange reaction.
-
For inhibition studies, determine the effect of different this compound concentrations on the reaction rate to calculate kinetic parameters such as Ki.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for the Malachite Green-based Threonyl-tRNA synthetase activity assay.
Caption: Signaling pathway of this compound-mediated inhibition of Threonyl-tRNA synthetase and induction of apoptosis.
References
- 1. A unique hydrophobic cluster near the active site contributes to differences in this compound inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound binding site on threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Borrelidin purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borrelidin is a macrolide antibiotic with a wide range of biological activities, including antibacterial, antifungal, anti-angiogenic, and antitumor properties.[1][2] Its primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[3][4] This inhibition leads to an accumulation of uncharged tRNA, triggering a cellular stress response and inducing apoptosis, making this compound a compound of significant interest in drug development.[3][5]
This document provides detailed application notes and protocols for the analytical and preparative High-Performance Liquid Chromatography (HPLC) purification of this compound from complex mixtures, such as fermentation broths.
Data Presentation
Table 1: Summary of Analytical HPLC Parameters for this compound Purity Assessment
| Parameter | Value | Reference |
| Column | Agilent ZORBAX SB-C18 (4.6 × 250 mm, 5 µm) | [6] |
| Mobile Phase A | Water with 0.1% Ammonium Acetate | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Gradient Program | 5–40% B (0–5.0 min), 40–46% B (5.1–45.0 min), 46–95% B (45.1–55.0 min), 95–5% B (55.1–56.0 min), 5% B (56.1–60.0 min) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV (Wavelength not specified) | |
| Injection Volume | 100 µL (of a 5 mg/mL solution) | [6] |
Table 2: Summary of Semi-Preparative HPLC Parameters for this compound Purification
| Parameter | Value | Reference |
| Column | Agilent ZORBAX SB-C18 (10 × 250 mm, 5 µm) | [6] |
| Mobile Phase A | Water with 0.1% Ammonium Acetate | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Gradient Program | 5% to 95% B | [6] |
| Flow Rate | Not specified | |
| Detection | UV (Wavelength not specified) | |
| Fraction Collection | Active fractions collected for further purification | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol describes a general method for extracting this compound from a Streptomyces fermentation culture.
Materials:
-
Streptomyces fermentation broth
-
Ethyl acetate
-
Activated carbon
-
Silica gel (230-240 mesh) for column chromatography
-
Solvents for column chromatography: Chloroform, Ethyl Acetate, Methanol
-
Rotary evaporator
Procedure:
-
Collect the culture filtrate from the fermentation broth.
-
Adsorb the filtrate onto activated carbon.
-
Elute the this compound from the activated carbon using warm ethyl acetate (approximately 50°C).
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Perform a preliminary purification of the crude extract by silica gel column chromatography using a mobile phase of chloroform:ethyl acetate:methanol (68.3:29.3:2.4) to enrich the this compound-containing fractions.[5]
-
Monitor the fractions for bioactivity to identify those containing this compound.
-
Pool the active fractions and evaporate the solvent to obtain a partially purified extract for HPLC purification.
Protocol 2: Analytical HPLC for Purity Assessment of this compound
This protocol is for determining the purity of this compound samples.
Materials and Equipment:
-
HPLC system with a UV detector
-
Agilent ZORBAX SB-C18 column (4.6 × 250 mm, 5 µm) or equivalent
-
Mobile Phase A: HPLC-grade water with 0.1% Ammonium Acetate
-
Mobile Phase B: HPLC-grade acetonitrile
-
This compound sample dissolved in a suitable solvent (e.g., methanol or mobile phase)
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC column with the initial mobile phase conditions (5% B) until a stable baseline is achieved.
-
Inject 100 µL of the dissolved this compound sample (e.g., 5 mg/mL).[6]
-
Run the gradient program as detailed in Table 1.
-
Monitor the elution profile at a suitable UV wavelength.
-
Integrate the peak areas to determine the purity of the this compound sample.
Protocol 3: Semi-Preparative HPLC for Purification of this compound
This protocol is for the purification of this compound from a partially purified extract.
Materials and Equipment:
-
Preparative or semi-preparative HPLC system with a UV detector and fraction collector.
-
Agilent ZORBAX SB-C18 column (10 × 250 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: HPLC-grade water with 0.1% Ammonium Acetate.[6]
-
Mobile Phase B: HPLC-grade acetonitrile.[6]
-
Partially purified this compound extract.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the semi-preparative column with the initial mobile phase conditions.
-
Dissolve the partially purified this compound extract in a minimal amount of a suitable solvent.
-
Inject the sample onto the column.
-
Run a gradient program from 5% to 95% Mobile Phase B to elute the compounds.[6]
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using the analytical HPLC method (Protocol 2).
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Workflow for the extraction and HPLC purification of this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-angiogenesis effects of this compound are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptomyces-Fungus Co-Culture Enhances the Production of this compound and Analogs: A Genomic and Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Borrelidin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borrelidin, an 18-membered macrolide antibiotic, has garnered significant interest in the scientific community due to its diverse biological activities, including potent anti-angiogenic, anti-malarial, and anti-cancer properties. Its primary mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis.[1] This unique mode of action and its therapeutic potential necessitate robust analytical methods for its quantification and the characterization of its metabolic fate in biological systems. Mass spectrometry, coupled with liquid chromatography, stands as the cornerstone for the sensitive and specific analysis of this compound and its metabolites, providing critical data for pharmacokinetic, pharmacodynamic, and toxicology studies.
These application notes provide a comprehensive overview of the mass spectrometry-based analysis of this compound, including detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. Furthermore, this document outlines the key signaling pathways modulated by this compound, offering a deeper understanding of its biological effects.
Quantitative Data Summary
While specific pharmacokinetic data for this compound in plasma or other biological fluids remains limited in publicly available literature, in vitro studies on this compound analogs provide valuable quantitative insights into its biological activity. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its derivatives against Plasmodium falciparum and the human cell line HEK293T, highlighting the potency and selectivity of these compounds.
| Compound | P. falciparum IC50 (nM) | HEK293T IC50 (µM) | Selectivity Index (HEK293T/P. falciparum) |
| This compound | 0.97 | 0.345 | 356 |
| BC194 | 1.2 | >10 | >8333 |
| BC195 | 2.5 | >10 | >4000 |
| BC196 | 3.1 | >10 | >3226 |
| BC220 | 4.5 | >10 | >2222 |
| BC240 | 6.2 | >10 | >1613 |
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma, Cell Lysate)
Objective: To extract this compound and its metabolites from complex biological matrices for LC-MS/MS analysis.
Materials:
-
Biological matrix (e.g., plasma, cell pellet)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol: Protein Precipitation
-
Thaw frozen biological samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of the biological sample (plasma or cell lysate).
-
Add 10 µL of the internal standard solution to each sample.
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
Objective: To achieve chromatographic separation and sensitive detection of this compound and its metabolites.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-8.0 min: Equilibrate at 5% B
-
Mass Spectrometry Conditions (Example for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (C28H43NO6, MW: 489.65)
-
Precursor Ion (m/z): 490.3 [M+H]+
-
Product Ions (m/z): To be determined empirically. Likely fragments would involve losses of water (H2O), the cyclopentanecarboxylic acid side chain, or cleavage of the macrolide ring.
-
-
Potential Metabolites:
-
Hydroxylated this compound (M+16): Precursor ion m/z 506.3 [M+H]+
-
Carboxylated this compound (M+30): Precursor ion m/z 520.3 [M+H]+
-
-
Note: The specific MRM transitions and collision energies for this compound and its metabolites need to be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for Metabolite Identification
The identification of this compound metabolites is a critical step in understanding its biotransformation and potential for active or toxic byproducts. High-resolution mass spectrometry is an invaluable tool for this purpose.
Caption: Workflow for identifying this compound metabolites.
Conclusion
The analytical methodologies and biological insights presented in these application notes provide a solid foundation for researchers engaged in the study of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, though requiring empirical optimization for specific applications, offer a robust starting point for quantitative studies. Furthermore, the elucidation of this compound's impact on key signaling pathways, such as the GCN2 and VEGF pathways, is critical for understanding its therapeutic potential and for guiding future drug development efforts. As research into this promising natural product continues, the application of advanced mass spectrometry techniques will undoubtedly play a pivotal role in unlocking its full clinical utility.
References
In Vivo Administration of Borrelidin in Mouse Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Borrelidin in mouse tumor models. This compound, a macrolide antibiotic, has demonstrated potent anti-cancer and anti-angiogenic activities, primarily through the inhibition of threonyl-tRNA synthetase (ThrRS). These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound in various cancer models.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism. Its primary mode of action is the inhibition of threonyl-tRNA synthetase, which leads to the depletion of charged threonyl-tRNA. This triggers a cellular stress response, activating signaling pathways that culminate in apoptosis and cell cycle arrest in cancer cells.
Signaling Pathways Implicated in this compound's Anti-Tumor Activity
Two key signaling pathways have been identified as central to this compound's mechanism of action in cancer cells: the General Control Nonderepressible 2 (GCN2) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in mouse tumor models.
| Tumor Model | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | SMMC-7721 | Nude Mice | 2 mg/kg | Intraperitoneal (IP) | Every other day for 3 weeks | Significant inhibition compared to control | [1] |
| Metastatic Breast Cancer | 4T1 | BALB/c Mice | 1 mg/kg (Liposomal) | Intravenous (IV) | Every 3 days for 4 doses | Superior to free this compound | [2] |
| Acute Lymphoblastic Leukemia | Jurkat, CEM (in vitro) | - | 50 ng/mL (IC50) | - | - | Potent inhibition of proliferation | [3] |
| Formulation | Advantages | Observed Toxicity | Reference |
| Free this compound in 60% 1,2-propanediol | Effective in HCC model | Few side effects reported in the HCC study | [1] |
| Liposomal this compound | Superior inhibitory effects, no significant systemic toxicity after multiple injections | Reduced liver toxicity compared to free this compound | [2] |
Experimental Protocols
Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol is based on studies using the SMMC-7721 human hepatocellular carcinoma cell line.[1][4][5][6]
Materials:
-
SMMC-7721 human hepatocellular carcinoma cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old male athymic nude mice
-
This compound
-
Vehicle: 60% 1,2-propanediol in sterile water
-
Calipers
-
Syringes and needles (27-30 gauge)
Workflow:
Protocol:
-
Cell Culture: Culture SMMC-7721 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Treatment: When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound at a dose of 2 mg/kg via intraperitoneal (IP) injection every other day. This compound should be dissolved in 60% 1,2-propanediol.
-
Control Group: Administer an equal volume of the vehicle (60% 1,2-propanediol) following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight every other day.
-
Observe the mice for any signs of toxicity (see Section 3.3).
-
-
Endpoint: After 3 weeks of treatment, sacrifice the mice. Excise, weigh, and process the tumors for further analysis (e.g., histology, western blotting).
Acute Lymphoblastic Leukemia (ALL) Model (General Protocol)
While a specific in vivo protocol for this compound in an ALL model is not detailed in the initial literature, a general protocol for an ALL xenograft model can be adapted.[3][7][8][9]
Materials:
-
Human ALL cell line (e.g., Jurkat, CEM)
-
Culture medium
-
Sterile PBS
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
This compound (liposomal formulation recommended to reduce toxicity)[2]
-
Vehicle (e.g., sterile saline for liposomal formulation)
Workflow:
Protocol:
-
Cell Preparation: Culture and harvest ALL cells as described for the HCC model. Resuspend cells in sterile PBS at a concentration of 1-5 x 107 cells/mL.
-
Leukemia Engraftment: Inject 100 µL of the cell suspension (1-5 x 106 cells) into the tail vein of immunocompromised mice.
-
Engraftment Confirmation: Monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis). Engraftment can be confirmed by flow cytometry analysis of peripheral blood for human CD45+ cells.
-
Treatment: Once engraftment is confirmed, begin treatment. The use of a liposomal formulation of this compound administered intravenously is recommended to potentially reduce toxicity and improve efficacy.[2] The optimal dose and schedule would need to be determined in a pilot study.
-
Monitoring: Monitor the mice for signs of toxicity and disease progression. Survival is a key endpoint.
-
Endpoint: At the experimental endpoint (e.g., ethical endpoint due to disease progression), sacrifice the mice and collect tissues (e.g., bone marrow, spleen, liver) to assess leukemic infiltration.
Intraperitoneal (IP) Injection Technique[10][11]
Procedure:
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 27-30 gauge needle at a 10-20 degree angle. Aspirate to ensure no fluid is drawn back, then slowly inject the substance.
In Vivo Toxicity Monitoring[12][13]
Parameters to Monitor:
-
Body Weight: Measure at least twice weekly. Significant weight loss (>15-20%) is a sign of toxicity.
-
Clinical Observations: Daily observation for changes in posture, activity, grooming, and signs of pain or distress.
-
Complete Blood Count (CBC): Can be performed at the end of the study to assess for myelosuppression.
-
Serum Chemistry: Analysis of liver and kidney function markers (e.g., ALT, AST, creatinine) can be performed on blood collected at the study endpoint.
-
Histopathology: Examination of major organs (liver, kidney, spleen, heart, lungs) for any treatment-related changes.
Liposomal this compound
The use of a liposomal formulation of this compound has been shown to reduce its systemic toxicity, particularly liver toxicity, while enhancing its anti-tumor and anti-metastatic effects in a metastatic breast cancer model.[2] Researchers developing this compound for clinical applications should consider liposomal delivery as a strategy to improve its therapeutic index.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and data presented here provide a foundation for conducting in vivo studies to further evaluate its therapeutic potential. Careful consideration of the tumor model, drug formulation, and toxicity monitoring will be crucial for the successful preclinical development of this compound.
References
- 1. This compound Induces the Unfolded Protein Response in Oral Cancer Cells and Chop-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal this compound for treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMMC-7721 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Xenograft Models [bio-protocol.org]
- 6. In vivo experiments [bio-protocol.org]
- 7. Animal models of acute lymphoblastic leukemia: Recapitulating the human disease to evaluate drug efficacy and discover therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A robust in vivo model for B cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-malarial Efficacy Testing of Borrelidin against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borrelidin, a macrolide antibiotic isolated from Streptomyces rochei, has demonstrated potent anti-malarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Its mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis in the parasite.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound's anti-malarial efficacy, encompassing in vitro and in vivo testing, as well as cytotoxicity assessment. The provided methodologies and data will guide researchers in the preclinical assessment of this compound and its analogues as potential anti-malarial drug candidates.
Data Presentation
In Vitro Anti-malarial Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC₅₀) of this compound against various strains of Plasmodium falciparum.
| P. falciparum Strain | IC₅₀ (ng/mL) | IC₅₀ (nM) | Reference |
| Drug-resistant strains | 0.93 | - | [1][3] |
| 3D7 | - | 1.8 | [4] |
| K1 (chloroquine/pyrimethamine/sulfadoxine-resistant) | - | - | [4] |
| Dd2 (drug-resistant) | - | - | [5] |
| Laboratory strains | - | 0.97 | [2][6] |
In Vivo Anti-malarial Efficacy of this compound
This table presents the in vivo efficacy of this compound in murine models of malaria.
| Murine Model | Parasite Strain | This compound Dose | Efficacy | Reference |
| Mice | P. berghei | 0.25 mg·kg⁻¹·day⁻¹ | Protected against lethal malaria | [1] |
| Mice | P. yoelii | 0.25 mg·kg⁻¹·day⁻¹ | Protected against lethal malaria | [7] |
| P. yoelii-infected mice | P. yoelii | 0.25 mg/kg per day | Cleared malaria infection, 100% survival | [6] |
Cytotoxicity of this compound
The cytotoxic effects of this compound on human cell lines are summarized below.
| Cell Line | IC₅₀ (nM) | Reference |
| Human cells | - | [2][6] |
| Human diploid embryonic MRC-5 cells | Strong cytotoxicity | [3] |
| HEK293T | 345 | [6] |
Experimental Protocols
Protocol 1: In Vitro Anti-malarial Susceptibility Testing using SYBR Green I-based Fluorescence Assay
This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum using the SYBR Green I fluorescence-based method.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7, K1, Dd2 strains)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
96-well black microtiter plates
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using standard methods (e.g., sorbitol treatment).
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the black microtiter assay plate.
-
Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.
-
-
Assay Initiation:
-
Prepare a parasite suspension with a parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the drug-dosed plate.
-
The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment.
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the fluorescence values to the positive control (drug-free) wells.
-
Plot the percentage of parasite growth inhibition against the log of the this compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Protocol 2: In Vivo Anti-malarial Efficacy Testing in a Murine Model
This protocol describes the evaluation of this compound's efficacy in a Plasmodium berghei or Plasmodium yoelii infected mouse model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Plasmodium berghei or Plasmodium yoelii infected donor mouse
-
This compound solution for injection (e.g., in a vehicle of 7% Tween 80 and 3% ethanol)
-
Chloroquine (positive control)
-
Vehicle solution (negative control)
-
Giemsa stain
-
Microscope
Procedure:
-
Parasite Inoculation:
-
Collect infected blood from a donor mouse with a rising parasitemia.
-
Dilute the blood in a suitable buffer (e.g., PBS) to a concentration of 1 x 10⁷ infected red blood cells per 0.2 mL.
-
Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the parasite suspension.
-
-
Drug Administration:
-
Randomly divide the infected mice into treatment and control groups (n=5 per group).
-
Two hours post-infection (Day 0), begin a 4-day treatment regimen.
-
Administer this compound (e.g., 0.25 mg/kg/day, i.p.), chloroquine (e.g., 20 mg/kg/day, oral), or the vehicle solution once daily for four consecutive days.
-
-
Monitoring Parasitemia:
-
Starting on day 4 post-infection, prepare thin blood smears from the tail vein of each mouse daily.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group on each day.
-
Determine the percentage of parasite suppression in the treated groups compared to the vehicle control group.
-
Monitor the survival of the mice daily for at least 30 days.
-
Plot a survival curve (Kaplan-Meier) to compare the different treatment groups.
-
Protocol 3: Cytotoxicity Testing using the MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC₅₀) of this compound against a human cell line (e.g., HEK293T, HepG2, or MRC-5).
Materials:
-
Human cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microtiter plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the CC₅₀ value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound's Anti-malarial Action
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Borrelidin's Effect on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borrelidin, a macrolide antibiotic, has garnered significant interest in the scientific community for its potent anti-angiogenic, anti-malarial, and anti-cancer properties. Its primary mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. This inhibition leads to an accumulation of uncharged tRNA, triggering a cellular stress response and modulating various signaling pathways crucial for cell survival, proliferation, and function. Western blot analysis is a fundamental technique to elucidate the molecular mechanisms underlying this compound's effects by detecting changes in the expression and phosphorylation status of key proteins within these pathways.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the impact of this compound on critical cellular signaling cascades, including the GCN2 stress response, apoptosis, angiogenesis, and the mTOR pathway. Detailed protocols for cell treatment, protein extraction, and Western blotting are provided, along with a summary of expected outcomes based on current literature.
Data Presentation: Summary of this compound's Effects on Key Cellular Proteins
The following tables summarize the qualitative effects of this compound on the expression and post-translational modification of key proteins involved in major cellular pathways as determined by Western blot analysis.
Table 1: GCN2 Stress Response Pathway
| Target Protein | Effect of this compound Treatment | Observed Change in Western Blot |
| Phospho-GCN2 | Activation | Increase |
| Phospho-eIF2α | Increased Phosphorylation | Increase |
| ATF4 | Increased Expression | Increase |
| CHOP | Increased Expression | Increase |
Table 2: Apoptosis Pathway
| Target Protein | Effect of this compound Treatment | Observed Change in Western Blot |
| Cleaved Caspase-8 | Activation | Increase |
| Cleaved Caspase-3 | Activation | Increase |
| Cleaved PARP | Increased Cleavage | Increase |
Table 3: Angiogenesis Pathway
| Target Protein | Effect of this compound Treatment | Observed Change in Western Blot |
| VEGF (pro-angiogenic isoforms, e.g., VEGF165) | Decreased Expression | Decrease |
| VEGF (anti-angiogenic isoforms, e.g., VEGF165b) | Increased Expression | Increase |
Table 4: mTOR Signaling Pathway
| Target Protein | Effect of this compound Treatment (Indirect) | Observed Change in Western Blot |
| Sestrin2 | Increased Expression | Increase |
| Phospho-mTOR | Inhibition | Decrease |
| Phospho-p70S6K | Inhibition | Decrease |
| Phospho-4E-BP1 | Inhibition | Decrease |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted effects on cellular signaling pathways.
Troubleshooting & Optimization
Borrelidin stability and degradation in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Borrelidin in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is the most commonly used solvent.
Q2: What are the recommended storage conditions for this compound in DMSO?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is generally sufficient. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in DMSO at different temperatures?
While specific quantitative stability data for this compound in DMSO over extended periods is not extensively published, general recommendations for macrolide antibiotics suggest that stability is highly temperature-dependent. The following table provides an estimated stability profile based on general knowledge of similar compounds. Note: This data is illustrative and should be confirmed by experimental analysis for your specific experimental conditions.
| Temperature | Timepoint | Expected Purity |
| -80°C | 1 month | >98% |
| 6 months | >95% | |
| 1 year | >90% | |
| -20°C | 1 month | >95% |
| 3 months | >90% | |
| 6 months | <90% | |
| 4°C | 24 hours | >95% |
| 1 week | Degradation likely | |
| Room Temp. | 8 hours | >90% |
| 24 hours | Significant degradation |
Q4: What are the potential degradation pathways for this compound in DMSO?
As a macrolide, this compound is susceptible to degradation through hydrolysis and oxidation, particularly if the DMSO contains water or is exposed to air and light for extended periods. The ester linkage in the macrolide ring is a potential site for hydrolysis.
Q5: How can I tell if my this compound solution has degraded?
Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products are indicative of instability. For cell-based assays, a decrease in the expected biological activity may also suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent biological activity in assays. | This compound degradation due to improper storage or handling. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C. Protect from light. |
| Precipitate observed in the DMSO stock solution upon thawing. | The solution may be supersaturated, or the compound has low solubility at lower temperatures. | Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. Ensure the stock concentration is not above the solubility limit. |
| Unexpected peaks in HPLC/LC-MS analysis. | Contamination of the DMSO solvent or degradation of this compound. | Use high-purity, anhydrous DMSO. Analyze a blank DMSO sample to rule out solvent contamination. Compare the chromatogram to a freshly prepared standard to identify potential degradation products. |
| Variability between experiments. | Inconsistent concentration of active this compound due to degradation between uses. | Use a new, single-use aliquot for each experiment to ensure consistent compound quality. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method to determine the stability of this compound in a DMSO solution over time at various temperatures using HPLC analysis.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense the stock solution into multiple autosampler vials.
-
Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC to establish the initial purity and peak area of this compound.
-
Incubation: Store the remaining aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage temperature.
-
Sample Preparation for HPLC: Allow the aliquot to thaw completely at room temperature. Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. A typical gradient method might be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and increase to a high percentage over 10-15 minutes.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Signaling Pathway of this compound
Caption: this compound's mechanism of action leading to apoptosis and angiogenesis inhibition.
Borrelidin Solubility and Application: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Borrelidin in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an 18-membered macrolide polyketide antibiotic originally isolated from Streptomyces rochei.[1] Its principal mechanism of action is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for attaching the amino acid threonine to its corresponding tRNA molecule during protein synthesis.[2][3][4] By binding to a hydrophobic pocket near the active site of ThrRS, this compound prevents the synthesis of threonyl-tRNA, leading to an accumulation of uncharged tRNAs.[4][5] This triggers a cellular stress response, which can induce apoptosis (programmed cell death), cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels).[1][3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] For in vitro cell culture experiments, high-purity, anhydrous DMSO is the most commonly used and recommended solvent due to its high solvating power and compatibility with most cell culture media at low final concentrations.[6]
Q3: How should I store this compound powder and its stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C.
-
Stock Solutions: Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[7] These aliquots should be stored at -20°C or -80°C for long-term stability. Before use, an aliquot can be thawed and warmed to room temperature.
Solubility Data
The solubility of this compound can vary slightly between suppliers. The following table summarizes available data. It is always recommended to start with a lower concentration to ensure complete dissolution before preparing a more concentrated stock.
| Solvent | Reported Solubility | Source |
| DMSO | ~10 mg/mL | |
| Methanol | ~1 mg/mL | |
| Ethanol | ~2 mM |
Troubleshooting Guide
Problem: My this compound powder is not dissolving in the solvent.
-
Cause: Insufficient solvent volume or inadequate mixing.
-
Solution: Ensure you are using a high-purity solvent like anhydrous DMSO. After adding the solvent, vortex the vial for 30-60 seconds. If dissolution is slow, you can gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[7] Always visually inspect the solution to ensure no particulates are present before proceeding.
Problem: this compound precipitates when I add my DMSO stock to the cell culture medium.
-
Cause: This is a common issue known as "solvent shock," where the rapid dilution of a compound from a highly soluble organic solvent (DMSO) into an aqueous environment (culture medium) causes it to crash out of solution.[7] The final concentration may also exceed this compound's solubility limit in the aqueous medium.
-
Solution: Follow a careful, stepwise dilution protocol to minimize precipitation. Pre-warming the culture medium and adding the compound dropwise while mixing can significantly improve solubility. See Protocol 2 for a detailed methodology.
Problem: I see a precipitate in my culture medium after incubation.
-
Cause: If precipitation was not immediate, it could be due to several factors: instability of the compound at 37°C over time, interaction with media components (e.g., salts, proteins in serum), or changes in pH.[7][8][9]
-
Solution:
-
Reduce Final Concentration: Determine if the working concentration is too high by testing a serial dilution.
-
Lower Serum Content: If using a high-serum medium, consider reducing the serum percentage or using a serum-free medium during the treatment period, if compatible with your cell line.
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in the culture medium is non-toxic to your cells and as low as possible (see table below). High concentrations of DMSO can also affect compound solubility in media.
-
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mM in DMSO)
-
Calculate Required Mass: this compound has a molecular weight of approximately 489.64 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need ~4.9 mg of this compound powder.
-
Weighing: Under sterile conditions, accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For example, add 1 mL of DMSO to 4.9 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for at least 1 minute until the powder is completely dissolved. A brief warming in a 37°C water bath can assist dissolution.[7]
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays (To Avoid Precipitation)
This protocol uses a two-step dilution method to prevent solvent shock.
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath.[7]
-
Prepare Intermediate Dilution:
-
In a sterile tube, add a volume of the pre-warmed medium (e.g., 990 µL).
-
Add a small volume of your concentrated DMSO stock (e.g., 10 µL of 10 mM stock) to the medium. This creates a 1:100 intermediate dilution (e.g., 100 µM this compound).
-
Mix immediately but gently by pipetting up and down. Do not vortex, as this can cause shearing of media components.
-
-
Final Dilution in Culture Vessel:
-
Take the required volume of the intermediate dilution and add it dropwise to your final culture vessel (e.g., a 6-well plate containing cells and pre-warmed medium).[7]
-
Gently swirl the plate or flask while adding the compound to ensure rapid and even distribution.
-
-
Final Incubation: Visually inspect the medium for any signs of precipitation under a microscope before placing the culture vessel in the incubator.
This compound's Mechanism of Action
This compound's bioactivity stems from its inhibition of ThrRS, which activates a key cellular stress response pathway.
Recommended Final DMSO Concentrations
While the primary solvent, DMSO, is crucial for dissolving this compound, it can be toxic to cells at higher concentrations. It is essential to keep the final concentration in your culture medium within an acceptable range for your specific cell line.
| Cell Type Sensitivity | Recommended Max Final DMSO Concentration |
| Most robust cell lines | ≤ 0.5% (v/v) |
| Sensitive or primary cells | ≤ 0.1% (v/v) |
| Stem cells / differentiation assays | ≤ 0.05% (v/v) |
Note: Always run a vehicle control (medium with the same final concentration of DMSO but without this compound) to account for any effects of the solvent on cell viability and function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 7184-60-3 | Angiogenesis inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A unique hydrophobic cluster near the active site contributes to differences in this compound inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound binding site on threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archive.perlara.com [archive.perlara.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing Borrelidin Concentration for Anti-Angiogenic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Borrelidin in anti-angiogenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-angiogenic activity?
A1: this compound exerts its anti-angiogenic effects through at least two distinct mechanisms. Its primary and most potent action is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[1][2][3][4] By binding to ThrRS, this compound disrupts protein translation, leading to cell cycle arrest and induction of the amino acid starvation response.[5] Additionally, this compound can modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), shifting the balance towards anti-angiogenic VEGF isoforms.[6] It has also been shown to induce apoptosis in endothelial cells through the activation of caspase-8 and -3.[7]
Q2: What is a recommended starting concentration for in vitro anti-angiogenesis assays?
A2: A starting concentration in the low nanomolar range is recommended for most in vitro assays. For instance, this compound has been shown to strongly inhibit capillary tube formation with an IC50 value of approximately 0.8 nM.[8] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: Is this compound cytotoxic?
A3: Yes, this compound can be cytotoxic, particularly at higher concentrations.[2][9] Its cytotoxicity is linked to the inhibition of ThrRS and the subsequent induction of apoptosis.[5][7] It is essential to differentiate between anti-angiogenic effects and general cytotoxicity. Running parallel cytotoxicity assays is highly recommended.
Q4: How can I distinguish between a specific anti-angiogenic effect and cytotoxicity?
A4: To differentiate between specific anti-angiogenic effects and general cytotoxicity, it is crucial to perform a thorough dose-response analysis and include appropriate controls. An ideal anti-angiogenic concentration will inhibit processes like endothelial cell migration or tube formation without causing significant cell death. Running a cytotoxicity assay, such as an MTT or neutral red uptake assay, in parallel with your angiogenesis assay will help identify the concentration window where this compound exhibits specific anti-angiogenic activity.[10][11]
Troubleshooting Guides
Problem 1: High levels of endothelial cell death observed in my angiogenesis assay.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment starting from a lower concentration range (e.g., picomolar to low nanomolar). |
| High sensitivity of the endothelial cell line. | Ensure the health and low passage number of your endothelial cells. Consider using a more robust cell line if necessary. |
| Prolonged incubation time. | Optimize the incubation time for your specific assay. Shorter incubation periods may be sufficient to observe anti-angiogenic effects without inducing significant cytotoxicity. |
Problem 2: Inconsistent or no inhibition of angiogenesis observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, extending into the higher nanomolar range if necessary, while monitoring for cytotoxicity. |
| Degradation of this compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh working solutions for each experiment. |
| Assay conditions are not optimal. | Review and optimize all parameters of your angiogenesis assay, including cell density, growth factor concentrations, and matrix composition. |
| Cell line is resistant to this compound. | While uncommon, some cell lines may exhibit resistance. If possible, confirm the expression and activity of ThrRS in your cell line. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Anti-Angiogenic Assays
| Assay | Cell Type/Model | Effective Concentration (IC50) | Reference |
| Capillary Tube Formation | Rat Aorta Matrix Culture | 0.8 nM | [8] |
| VEGF Splicing Modulation | Retinal Pigmented Endothelial (RPE) cells | µM concentrations | [6] |
| Cytotoxicity (Apoptosis Induction) | Human Umbilical Vein Endothelial Cells (HUVEC) | 100 nM (cleaved-caspase 3 appearance) | [5] |
Experimental Protocols
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
Basement membrane matrix (e.g., Matrigel)
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound stock solution
-
96-well plate
-
-
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cells onto the solidified matrix.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and quantify tube formation using a microscope and appropriate imaging software.
-
2. Aortic Ring Assay
This ex vivo assay evaluates angiogenesis from a segment of an aorta.
-
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free medium
-
Basement membrane matrix or collagen I
-
This compound stock solution
-
48-well plate
-
-
Protocol:
-
Aseptically dissect the thoracic aorta and place it in cold, sterile PBS.[12][13]
-
Remove surrounding fibro-adipose tissue and slice the aorta into 1 mm thick rings.[13][14]
-
Embed each aortic ring in a layer of basement membrane matrix or collagen I in a 48-well plate.[13][15]
-
Allow the matrix to polymerize at 37°C.[16]
-
Add medium containing various concentrations of this compound or vehicle control to each well.
-
Incubate at 37°C and monitor for the outgrowth of microvessels over several days.
-
Quantify the extent of sprouting using microscopy and image analysis software.
-
3. Cytotoxicity Assay (Neutral Red Uptake)
This assay measures cell viability based on the uptake of the neutral red dye by lysosomes of viable cells.
-
Materials:
-
Endothelial cells
-
Complete culture medium
-
This compound stock solution
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plate
-
-
Protocol:
-
Seed endothelial cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control for the desired exposure time (e.g., 24-72 hours).[11]
-
Remove the treatment medium and incubate the cells with medium containing Neutral Red for approximately 2-3 hours.
-
Wash the cells to remove unincorporated dye.
-
Add the destain solution to extract the dye from the cells.
-
Measure the absorbance at a wavelength of approximately 540 nm using a plate reader. The amount of dye retained is proportional to the number of viable cells.
-
Signaling Pathways and Workflows
Caption: this compound's multifaceted anti-angiogenic mechanisms.
References
- 1. Threonyl-tRNA Synthetase Is the Target of this compound Insecticidal Activity against Silkworms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-angiogenesis Effects of this compound are Mediated through Distinct Pathways: Threonyl-tRNA Synthetase and Caspases are Independently Involved in Suppression of Proliferation and Induction of Apoptosis in Endothelial Cells [jstage.jst.go.jp]
- 8. This compound is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of anti-angiogenic and cytotoxic activities of this compound by modification at the C17 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 14. youtube.com [youtube.com]
- 15. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
Troubleshooting variability in Borrelidin angiogenesis assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Borrelidin in angiogenesis assays. The information is tailored to address common sources of variability and provide standardized protocols to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-angiogenic effects?
A1: this compound's primary anti-angiogenic activity stems from its function as a potent and selective inhibitor of threonyl-tRNA synthetase (ThrRS).[1][2] This inhibition leads to a depletion of charged threonyl-tRNA, which in turn activates the GCN2 kinase stress responsive pathway, ultimately leading to apoptosis in endothelial cells.[3] Additionally, this compound has been shown to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), favoring the production of anti-angiogenic VEGF isoforms.[1][4]
Q2: What is a typical effective concentration range for this compound in in vitro angiogenesis assays?
A2: this compound is effective at very low concentrations. A 50% inhibitory concentration (IC50) of 0.8 nM has been reported for the inhibition of capillary tube formation in a rat aorta matrix culture model.[5] For modulating VEGF splicing in retinal pigmented endothelial cells, significant effects were observed at concentrations of 0.5 µM and higher.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to minimize the final concentration of DMSO in your culture medium to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines.[6][7][8] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What are appropriate vehicle controls when using this compound in angiogenesis assays?
A4: The appropriate vehicle control is the same concentration of the solvent used to dissolve this compound (typically DMSO) in the culture medium, without the compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent itself.[7]
Troubleshooting Guides
Variability in Endothelial Cell Tube Formation Assay
Problem: Inconsistent or no tube formation in control wells.
| Possible Cause | Troubleshooting Suggestion |
| Cell Passage Number | Use low-passage endothelial cells (e.g., HUVECs between passages 2 and 6).[9] High-passage cells may lose their ability to form robust tubular networks. |
| Cell Seeding Density | Optimize cell seeding density. Too few cells will not form a network, while too many will form a monolayer. A typical starting point is 1.5 x 10^4 cells per well of a 96-well plate. |
| Matrigel/Basement Membrane Extract (BME) Quality | Use a fresh, properly stored (at 4°C after thawing) lot of Matrigel or BME. Ensure the gel is evenly coated and has polymerized completely (typically 30-60 minutes at 37°C).[9] |
| Serum Concentration | Optimize the serum concentration in your assay medium. Some endothelial cells require a low serum concentration for optimal tube formation. |
Problem: High variability in the inhibitory effect of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing of this compound dilutions. Small volumes of potent compounds require precise handling. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure even distribution in the wells. |
| Inconsistent Incubation Time | Analyze results at a consistent, predetermined time point. Tube networks can degrade after prolonged incubation (typically beyond 12-16 hours). |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to avoid degradation. |
Variability in Aortic Ring Assay
Problem: No or weak sprouting from aortic rings in control wells.
| Possible Cause | Troubleshooting Suggestion |
| Aorta Dissection Technique | Minimize trauma to the aorta during dissection. Ensure complete removal of periaortic fibro-adipose tissue, as residual tissue can inhibit sprouting.[10] |
| Ring Thickness | Cut aortic rings to a consistent thickness, typically 1 mm.[10] Inconsistent thickness can lead to variable sprouting. |
| Matrix Embedding | Ensure the aortic ring is fully embedded within the collagen gel or Matrigel and is in contact with the bottom of the well.[11] |
| Culture Medium | Use an appropriate basal medium supplemented with necessary growth factors (e.g., VEGF) to stimulate sprouting in control rings. |
Problem: Inconsistent inhibition of sprouting by this compound.
| Possible Cause | Troubleshooting Suggestion |
| Uneven Drug Distribution | Ensure this compound is evenly distributed throughout the matrix and culture medium. |
| Variability Between Animals | Be aware that there can be significant biological variability between animals.[12] Use multiple rings from the same animal for each condition and repeat the experiment with aortas from different animals. |
| Quantification Method | Use a standardized and objective method for quantifying microvessel outgrowth. Image analysis software can provide more consistent results than manual counting.[13][14] |
Variability in Chick Chorioallantoic Membrane (CAM) Assay
Problem: High embryo mortality.
| Possible Cause | Troubleshooting Suggestion |
| Egg Quality | Use fresh, high-quality fertilized eggs from a reliable supplier. |
| Incubation Conditions | Maintain a sterile environment and optimal incubation conditions (temperature: 37.5-38°C, humidity: 60-70%). |
| Windowing Technique | Be gentle when creating the window in the eggshell to avoid damaging the CAM or embryo. |
| Contamination | Use sterile techniques and instruments throughout the procedure to prevent bacterial or fungal contamination.[15] |
Problem: Inconsistent anti-angiogenic response to this compound.
| Possible Cause | Troubleshooting Suggestion |
| Carrier Material | Use a consistent and inert carrier for this compound application (e.g., sterile filter paper discs, gelatin sponges). |
| Application Site | Apply the carrier to a richly vascularized area of the CAM, avoiding major pre-existing vessels. |
| Quantification Area | Define a consistent region of interest (ROI) around the application site for quantifying vessel density or branching. |
| Image Analysis | Utilize image analysis software for objective and reproducible quantification of changes in vascularity.[16][17] |
Quantitative Data Summary
| Assay | Organism/Cell Line | Parameter | This compound Concentration | Observed Effect | Reference |
| Rat Aorta Matrix Culture | Rat | Capillary Tube Formation | 0.8 nM | 50% Inhibition (IC50) | [5] |
| Retinal Pigmented Endothelial (RPE) Cells | Human | VEGF Isoform Ratio | 0.5 µM | Shift to anti-angiogenic ratio | [1] |
| Retinal Pigmented Endothelial (RPE) Cells | Human | VEGF Isoform Ratio | 5 µM | Significant shift to anti-angiogenic ratio | [1] |
| Acute Lymphoblastic Leukemia (ALL) Cell Lines | Human | Cell Proliferation | 50 ng/mL | Half-maximal inhibitory concentration | [3] |
Experimental Protocols
Endothelial Cell Tube Formation Assay with this compound
-
Preparation:
-
Thaw a frozen vial of Matrigel/BME on ice at 4°C overnight.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Culture human umbilical vein endothelial cells (HUVECs) in complete endothelial cell growth medium. Use cells between passages 2 and 6.
-
-
Plate Coating:
-
Using pre-chilled tips, add 50 µL of Matrigel/BME to each well of the pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in basal medium containing a low serum concentration (e.g., 2% FBS).
-
Prepare serial dilutions of this compound in the same low-serum medium. Include a vehicle control with the same final concentration of DMSO.
-
Seed HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well in a final volume of 100 µL containing the desired concentration of this compound or vehicle control.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-12 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
At the desired time point, capture images of the tubular networks.
-
Quantify tube formation using image analysis software by measuring parameters such as total tube length, number of nodes, and number of meshes.[9][18]
-
Rat Aortic Ring Assay with this compound
-
Aorta Dissection and Ring Preparation:
-
Euthanize a rat according to approved institutional protocols.
-
Excise the thoracic aorta and place it in a sterile petri dish containing ice-cold serum-free basal medium.
-
Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.
-
-
Embedding Aortic Rings:
-
Add a 100 µL layer of ice-cold collagen gel or Matrigel to each well of a 24-well plate and allow it to polymerize at 37°C for 30 minutes.
-
Place one aortic ring in the center of each well on top of the polymerized gel.
-
Add another 100 µL of the gel on top of each ring to completely embed it.
-
Incubate at 37°C for another 30 minutes.
-
-
Treatment and Culture:
-
Prepare the culture medium (e.g., DMEM) containing desired concentrations of this compound or vehicle control.
-
Add 1 mL of the prepared medium to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
-
Analysis:
Chick Chorioallantoic Membrane (CAM) Assay with this compound
-
Egg Incubation:
-
Incubate fertilized chicken eggs in a humidified incubator at 37.5-38°C for 3 days.
-
-
Windowing:
-
On day 3, create a small window in the eggshell over the air sac to expose the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Sample Application:
-
On day 7 or 8, prepare sterile filter paper discs or gelatin sponges soaked with a known concentration of this compound or vehicle control (DMSO).
-
Carefully place the disc/sponge onto the CAM in a well-vascularized area.
-
Reseal the window and return the eggs to the incubator.
-
-
Analysis:
-
After 48-72 hours of incubation, examine the CAM under a stereomicroscope.
-
Capture images of the vasculature in the area surrounding the disc/sponge.
-
Quantify the anti-angiogenic effect by measuring the vessel density, number of branch points, or the area of the avascular zone around the sample using image analysis software.[15][16][17]
-
Signaling Pathways and Experimental Workflows
This compound's Anti-Angiogenic Signaling Pathways
Caption: this compound inhibits angiogenesis through ThrRS inhibition and VEGF splicing modulation.
Experimental Workflow for this compound in Tube Formation Assay
Caption: Workflow for assessing this compound's effect on endothelial cell tube formation.
Troubleshooting Logic for Assay Variability
Caption: A logical approach to troubleshooting variability in this compound angiogenesis assays.
References
- 1. This compound modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 5. This compound is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automatic vessel segmentation and quantification of the rat aortic ring assay of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ibidi.com [ibidi.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Borrelidin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Borrelidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an 18-membered polyketide macrolide antibiotic with potent anti-angiogenic, anti-malarial, and pro-apoptotic activities.[1][2] Its complex structure and lipophilic nature can contribute to poor aqueous solubility, which is often a primary reason for low and variable oral bioavailability. This can limit its therapeutic potential by failing to achieve sufficient plasma concentrations.
Q2: What are the primary factors that may contribute to the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound is likely influenced by several factors:
-
Poor Aqueous Solubility: As a macrolide, this compound is soluble in organic solvents like ethanol, methanol, DMSO, and DMF, but its solubility in aqueous solutions is expected to be limited, hindering its dissolution in gastrointestinal fluids.[3]
-
Low Intestinal Permeability: The ability of the this compound molecule to pass through the intestinal epithelium may be restricted.
-
First-Pass Metabolism: this compound may be subject to significant metabolism in the gut wall and/or liver, reducing the amount of active compound that reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Like many macrolides, this compound could be a substrate for efflux pumps such as P-gp, which actively transport the compound back into the intestinal lumen, thereby limiting its net absorption.
Q3: What are the main strategies to enhance the in vivo bioavailability of this compound?
A3: Key strategies to overcome the low bioavailability of this compound focus on improving its solubility, dissolution rate, and membrane permeability. These can be broadly categorized as:
-
Formulation Strategies:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain this compound in a solubilized state within the gastrointestinal tract.[4][5][6]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer scale increases the surface area for dissolution. This includes techniques like creating nanosuspensions or solid lipid nanoparticles.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form with enhanced solubility and dissolution.[7][8]
-
-
Chemical Modification:
-
Prodrug Approach: Modifying the this compound structure to create a more soluble or permeable derivative that converts to the active form in vivo can be a viable strategy.
-
Analogue Synthesis: Developing analogues of this compound with improved physicochemical properties has been explored, with some showing promising in vivo activity, suggesting better pharmacokinetic profiles.[3]
-
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound in preclinical animal models after oral administration.
-
Possible Cause: Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your this compound batch at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Assess the dissolution rate of the neat compound.
-
-
Implement a Formulation Strategy:
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
SEDDS: Formulate a Self-Emulsifying Drug Delivery System.
-
-
Evaluate In Vitro Performance:
-
Conduct in vitro dissolution studies of your formulation in biorelevant media (e.g., FaSSIF and FeSSIF) to assess the improvement in dissolution rate and extent.
-
-
Re-evaluate In Vivo:
-
Administer the optimized formulation to your animal model and compare the pharmacokinetic profile to that of the unformulated compound.
-
-
Problem 2: High inter-individual variability in this compound plasma levels in animal studies.
-
Possible Cause: Inconsistent dissolution, potential food effects, or variable first-pass metabolism.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure consistent fasting periods for all animals before dosing.
-
Use a consistent and well-characterized vehicle for administration.
-
-
Enhance Formulation Robustness:
-
A well-designed formulation, such as a SEDDS, can reduce the impact of physiological variability on drug absorption.
-
-
Investigate Metabolic Stability:
-
Conduct in vitro metabolism studies using liver microsomes to understand the metabolic pathways and potential for saturation of metabolic enzymes.
-
-
Problem 3: In vitro cell-based assays show high efficacy, but this does not translate to in vivo models.
-
Possible Cause: Low permeability across the intestinal epithelium or significant P-gp efflux.
-
Troubleshooting Steps:
-
Assess Membrane Permeability:
-
Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will provide an indication of its potential for intestinal absorption.
-
-
Evaluate P-gp Efflux:
-
In the Caco-2 assay, include a P-gp inhibitor (e.g., verapamil) to determine if the efflux of this compound is mediated by this transporter. A significant increase in the apical-to-basolateral Papp value in the presence of the inhibitor suggests P-gp involvement.
-
-
Consider Permeation Enhancers:
-
If permeability is low, explore the use of pharmaceutically acceptable permeation enhancers in your formulation, though this should be approached with caution due to potential toxicity.
-
-
Data Presentation
Table 1: Physicochemical and In Vitro Bioactivity Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₄₃NO₆ | [9] |
| Molecular Weight | 489.6 g/mol | [9] |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF. | [10][11] |
| ≥ 2.5 mg/mL in 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | [1] | |
| IC₅₀ (Anti-angiogenesis) | 0.8 nM (rat aorta matrix culture) | [1] |
| IC₅₀ (Antimalarial) | 1.9 nM (P. falciparum K1 strain) | [1] |
| 1.8 nM (P. falciparum FCR3 strain) | [1] | |
| IC₅₀ (Cytotoxicity) | 24 µM (S. cerevisiae Cdc28/Cln2) | [1] |
| 50 ng/mL (acute lymphoblastic leukemia cell lines) | [12] |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats (for illustrative purposes)
No specific in vivo pharmacokinetic data for orally administered this compound was found in the public domain. The following table is a template that researchers can use to populate with their own experimental data.
| Parameter | Unformulated this compound | Formulated this compound |
| Dose (mg/kg) | e.g., 10 | e.g., 10 |
| Cmax (ng/mL) | e.g., 50 ± 15 | e.g., 250 ± 50 |
| Tmax (h) | e.g., 2.0 ± 0.5 | e.g., 1.0 ± 0.3 |
| AUC₀-t (ng·h/mL) | e.g., 200 ± 60 | e.g., 1200 ± 300 |
| Oral Bioavailability (%) | e.g., <5 | e.g., 25 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable solvent in which both this compound and PVP K30 are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a dry film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
Protocol 2: Caco-2 Cell Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and investigate the potential for P-gp mediated efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (24-well format)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Verapamil (P-gp inhibitor)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
Prepare the transport buffer (HBSS, pH 7.4).
-
Prepare the dosing solutions of this compound in the transport buffer at the desired concentration (final DMSO concentration should be <1%). For the P-gp inhibition arm, also include verapamil at an appropriate concentration.
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the this compound dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests active efflux.
-
Protocol 3: In Vivo Oral Pharmacokinetic Study of a this compound Formulation in Rats
Objective: To determine the key pharmacokinetic parameters of a this compound formulation after oral administration in rats.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
This compound formulation (e.g., solid dispersion or SEDDS)
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., with K₂EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimate rats for at least one week before the study.
-
Fast the animals overnight (with free access to water) prior to dosing.[13]
-
-
Dosing:
-
Administer the this compound formulation or vehicle control to the rats via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) via a suitable route (e.g., tail vein or jugular vein cannula) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately process the blood samples by centrifuging at, for example, 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until bioanalysis.[13]
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data: Cmax (maximum concentration), Tmax (time to Cmax), AUC₀-t (area under the curve from time 0 to the last measurable time point), and t₁/₂ (elimination half-life).
-
If an intravenous study is also performed, the absolute oral bioavailability (F%) can be calculated.
-
Mandatory Visualizations
Signaling Pathway
This compound is known to inhibit threonyl-tRNA synthetase (ThrRS), leading to an accumulation of uncharged tRNA. This triggers the GCN2 stress response pathway, resulting in the phosphorylation of eIF2α and ultimately leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C28H43NO6 | CID 6436801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS 7184-60-3 | Angiogenesis inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. unmc.edu [unmc.edu]
Minimizing Borrelidin-induced cytotoxicity in normal cells
Welcome to the technical support center for Borrelidin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing its cytotoxic effects on normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability in cytotoxicity assay results between replicates.
-
Question: My MTT/cytotoxicity assay results for this compound show high standard deviations between replicate wells. What could be the cause, and how can I improve consistency?
-
Answer: High variability in cytotoxicity assays is a common issue that can often be traced back to several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to ensure an even distribution of cells across each well.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions of this compound. When adding reagents, dispense the liquid below the surface of the medium in the well without disturbing the cell monolayer.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media. Visually inspect your stock solutions and dilutions for any signs of precipitation before adding them to the cells. If solubility is an issue, consider preparing a higher concentration stock in a suitable solvent like DMSO and then diluting it further in culture media, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Issue 2: Unexpectedly high cytotoxicity in control (untreated) cells.
-
Question: My negative control wells are showing significant cell death. What could be the problem?
-
Answer: High background cytotoxicity can confound your results. Here are some potential causes and solutions:
-
Cell Health: Ensure you are using healthy, log-phase cells. Over-confluent or high-passage number cells can be stressed and more susceptible to dying.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not exceeding a non-toxic level for your specific cell line. Run a vehicle control (media with the same concentration of solvent) to assess its effect.
-
Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can induce cell death. Regularly check your cell cultures for any signs of contamination.
-
Media and Serum Quality: Variations in media formulation or serum batches can sometimes affect cell viability. Use high-quality, tested reagents.
-
Issue 3: Difficulty dissolving this compound for experiments.
-
Question: I am having trouble dissolving this compound in my cell culture medium. What is the best way to prepare my stock and working solutions?
-
Answer: this compound has limited solubility in aqueous solutions. To ensure proper dissolution and accurate dosing:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: For your experiments, perform serial dilutions of the DMSO stock solution in your cell culture medium. It is crucial to vortex gently after each dilution step to ensure homogeneity. The final concentration of DMSO in the culture wells should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Precipitation Check: Before adding the working solutions to your cells, visually inspect them for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme or reconsider the highest concentration being tested.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS).[1] This enzyme is crucial for protein synthesis as it attaches the amino acid threonine to its corresponding transfer RNA (tRNA). By inhibiting ThrRS, this compound leads to an accumulation of uncharged tRNA, which triggers a cellular stress response, ultimately leading to the inhibition of protein synthesis and induction of apoptosis (programmed cell death).[2]
Q2: Why is this compound cytotoxic to normal cells?
A2: this compound targets threonyl-tRNA synthetase, an enzyme that is essential for protein synthesis in both cancerous and normal eukaryotic cells. Because this target is not unique to cancer cells, this compound exhibits broad cytotoxicity.[3] This lack of selectivity is a major limitation for its therapeutic use.
Q3: Are there ways to increase the selectivity of this compound for cancer cells?
A3: Yes, several strategies are being explored to enhance the selectivity of this compound:
-
Development of Analogs: Researchers are actively developing synthetic and semi-synthetic analogs of this compound. By modifying the chemical structure, particularly at the C17 side chain, it is possible to separate the anti-angiogenic and cytotoxic activities, potentially leading to analogs with a better therapeutic window.[4] For example, some analogs show reduced cytotoxicity against human cells while retaining potent anti-parasitic or anti-cancer activity.[4]
-
Combination Therapy: Combining this compound with other therapeutic agents could allow for the use of lower, less toxic doses. For instance, a combination with a drug that selectively protects normal cells by inducing a temporary cell cycle arrest could be a viable strategy.
Q4: What signaling pathways are activated by this compound-induced stress?
A4: The accumulation of uncharged tRNA due to ThrRS inhibition activates the General Control Nonderepressible 2 (GCN2) kinase stress response pathway.[1][2] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis but selectively increases the translation of certain stress-response genes, such as ATF4. Prolonged stress signaling through this pathway ultimately triggers the intrinsic pathway of apoptosis.
Q5: At what concentration should I start my this compound experiments?
A5: The effective concentration of this compound can vary significantly depending on the cell line. As a starting point, you can refer to published IC50 values for cell lines similar to yours (see Table 1). It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal concentration range for your specific cell type and experimental endpoint.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 Value (approx.) | Reference(s) |
| Jurkat | Acute Lymphoblastic Leukemia | 50 ng/mL | [1][2] |
| CEM | Acute Lymphoblastic Leukemia | 50 ng/mL | [1] |
| Primary Fibroblasts | Normal Connective Tissue | > 50 ng/mL | [1][2] |
| Rat Aorta Endothelial | Normal Endothelial | 0.8 nM | |
| MDA-MB-231 | Breast Cancer | Low nanomolar | [3] |
| MDA-MB-435 | Breast Cancer | Low nanomolar | [3] |
| MCF10A | Non-malignant Breast Epithelial | Cytotoxic | [3] |
| HUVEC | Human Umbilical Vein Endothelial | High sensitivity | [3] |
| HL60 | Promyelocytic Leukemia | Decreased sensitivity | [3] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Experimental Protocols
1. MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
-
2. Annexin V Apoptosis Assay by Flow Cytometry
This protocol allows for the detection of early and late-stage apoptosis.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentrations of this compound for a specific time. Include untreated and vehicle controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
-
3. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks at this stage.
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Mandatory Visualization
Caption: this compound's mechanism of action and induced signaling pathway.
Caption: Workflow for assessing this compound-induced cytotoxicity.
References
- 1. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound has limited anti-cancer effects in bcl-2 overexpressing breast cancer and leukemia cells and reveals toxicity in non-malignant breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for increased Borrelidin yield
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the fermentation of Borrelidin. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to navigate the challenges of optimizing this compound yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms are known to produce it? A1: this compound is a polyketide macrolide antibiotic notable for its potent anti-angiogenic and antimicrobial properties.[1] It functions as a powerful inhibitor of threonyl-tRNA synthetase.[2][3][4] The primary producing organism is Streptomyces parvulus.[1][5] Other known producers include Streptomyces rochei.[6]
Q2: What are the most critical fermentation parameters to monitor for increasing this compound yield? A2: The most critical parameters are the composition of the culture medium, pH, temperature, and dissolved oxygen (DO) levels.[7] Proper control and optimization of these factors are essential for maximizing the production of secondary metabolites like this compound.[7]
Q3: What is a good starting point for a fermentation medium composition? A3: A complex medium containing sources of carbon, nitrogen, and trace minerals is typically used. Common carbon sources include glucose or fructose, while nitrogen sources can be yeast extract or peptone.[8] A study enhancing this compound production through co-culture used a Potato Dextrose Broth (PDB) medium.[6] It is crucial to optimize the specific concentrations for your strain.
Q4: My yields are low. How can I improve production beyond basic parameter optimization? A4: A co-culture strategy can significantly enhance this compound production.[9] Co-culturing a producing Streptomyces strain with a fungus, such as Cladosporium sp., has been shown to lead to a significant increase in this compound yield and the discovery of several new analogs.[6][9]
Q5: What are the standard methods for extracting and quantifying this compound from a fermentation broth? A5: this compound is typically extracted from the fermentation broth using a solvent like ethyl acetate.[5][8] Purification often involves multiple chromatographic steps, such as column chromatography with silica gel, followed by gel filtration and reverse-phase High-Performance Liquid Chromatography (HPLC).[10] Quantification is reliably achieved using an analytical HPLC system with a C18 column.[8]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Strain Viability: The producing strain may have lost productivity after repeated subculturing.[8] | Always start a new fermentation run from a freshly revived culture from a cryopreserved stock.[8] |
| Suboptimal Medium: The medium may lack essential precursors or have an improper balance of nutrients.[8] | Systematically test different carbon and nitrogen sources.[8] Refer to the media composition table below as a starting point. | |
| Incorrect Physical Parameters: pH, temperature, or dissolved oxygen levels may be outside the optimal range for production. | Calibrate all probes (pH, DO, temperature) before starting. Monitor and maintain parameters within the optimal range throughout the fermentation. (See Table 1). | |
| Inconsistent Yields Between Batches | Inoculum Variability: Inconsistent age, size, or metabolic state of the inoculum.[8] | Standardize your inoculum preparation protocol, ensuring a consistent spore concentration or mycelial biomass is used for each fermentation.[8] |
| Inhomogeneous Conditions: Poor mixing within the fermenter leads to gradients in temperature, pH, and nutrients.[8] | Ensure the agitation speed is sufficient for uniform mixing without causing excessive shear stress on the cells.[8] | |
| Sluggish or Stuck Fermentation | Temperature Stress: The temperature may be too low, slowing metabolism, or too high, causing cell death.[11] | Verify the temperature is within the optimal range for your strain (typically 25-30°C for Streptomyces). Avoid sudden temperature swings.[12][13] |
| Nutrient Limitation: A key nutrient may have been depleted prematurely. | Consider a fed-batch strategy to supply nutrients throughout the fermentation. Analyze samples to check for nutrient depletion. | |
| Contamination: The presence of competing microorganisms can inhibit the growth of the producer strain.[8] | Ensure all media, equipment, and reagents are properly sterilized.[8] Perform microscopy and plating to check for contaminants. | |
| Excessive Foaming | Medium Composition: High concentrations of proteins in the medium (e.g., from yeast extract). | Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. |
| Cell Lysis: Rapid cell death can release intracellular proteins, causing foam. | Investigate the cause of cell lysis (e.g., nutrient depletion, phage contamination, extreme pH). |
Section 3: Data Presentation
Table 1: Key Fermentation Parameters for this compound Production
| Parameter | Typical Range | Impact on Production |
| pH | 6.5 - 7.5 | Affects enzyme activity and nutrient uptake. An optimal pH of 7.0 has been noted for this compound production.[6] Deviations can significantly reduce yield.[14][15] |
| Temperature | 25°C - 32°C | Influences microbial growth rate and the rate of secondary metabolite biosynthesis.[16][17] Temperatures outside the optimal range can induce stress and reduce yield.[18] |
| Dissolved Oxygen (DO) | > 30% saturation | As an aerobic process, maintaining sufficient oxygen is critical.[19] Controlling DO at saturation levels, especially during the growth phase, can significantly boost antibiotic yields.[20] |
| Agitation | 150 - 250 rpm | Ensures homogeneity of nutrients and oxygen, but excessive speed can cause shear stress, damaging mycelia.[8][21] |
| Fermentation Time | 7 - 10 days | This compound is a secondary metabolite, so production typically peaks in the stationary phase of growth.[12] |
Table 2: Example Media Compositions for Streptomyces sp.
| Component | Concentration (g/L) | Purpose | Reference Media |
| Millet | 20 | Carbon Source | Optimized Antifungal Medium[12] |
| Glucose | 5 - 10 | Carbon Source | Modified MBL Medium[22] |
| Yeast Extract | 1 - 10 | Nitrogen & Growth Factor Source | Optimized Antifungal & MBL Media[12][22] |
| Tryptone / Peptone | 5 - 10 | Nitrogen Source | Standard LB Medium[22][23] |
| K₂HPO₄ | 0.5 | Phosphate Source / Buffer | Optimized Antifungal & MBL Media[12][22] |
| MgSO₄ | 1.0 | Trace Mineral | MBL Medium[22] |
| NaCl | 5 - 10 | Osmotic Balance | Standard LB & MBL Media[22][23] |
Section 4: Experimental Protocols
Protocol 1: Standard Inoculum Preparation
-
Strain Revival: Aseptically retrieve a cryopreserved vial of Streptomyces sp. from -80°C storage.
-
Plate Culture: Streak the culture onto a suitable agar medium (e.g., ISP2 agar) and incubate at 28°C for 5-7 days, or until sufficient sporulation is observed.
-
Spore Suspension: Harvest spores from the agar plate by adding 5 mL of sterile 20% glycerol and gently scraping the surface with a sterile loop.
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense mycelial growth is achieved. This culture is now ready to inoculate the production fermenter.
Protocol 2: Batch Fermentation in a 5L Bioreactor
-
Preparation: Prepare 3L of production medium according to your optimized recipe and add it to the 5L bioreactor vessel.
-
Sterilization: Autoclave the bioreactor with the medium at 121°C for 20-30 minutes. Allow it to cool completely.
-
Inoculation: Aseptically transfer 150 mL (5% v/v) of the prepared seed culture into the production bioreactor.
-
Parameter Control: Set the fermentation parameters to their optimal values (e.g., Temperature: 28°C, pH: 7.0, Agitation: 200 rpm). Maintain the pH using automated addition of sterile 1M HCl and 1M NaOH.
-
Aeration: Supply sterile, filtered air at a rate of 1.0 vvm (volume of air per volume of medium per minute). Control the dissolved oxygen (DO) level above 30% by cascading agitation speed or enriching the inlet air with oxygen.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), substrate consumption, and this compound concentration.
-
Harvest: Continue the fermentation for 7-10 days or until the this compound titer reaches its maximum and begins to decline.
Protocol 3: this compound Extraction and Quantification by HPLC
-
Cell Removal: Centrifuge 100 mL of the fermentation broth at 8,000 x g for 15 minutes to pellet the mycelia.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
-
Combine & Dry: Collect the upper organic (ethyl acetate) layer. Repeat the extraction on the aqueous layer two more times. Combine all organic extracts and dry them over anhydrous sodium sulfate.[8]
-
Concentration: Evaporate the solvent from the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sample Preparation: Dissolve a known mass of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before analysis.[8]
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at a wavelength appropriate for this compound (e.g., 258 nm).
-
Quantification: Calculate the concentration based on a standard curve prepared with a pure this compound standard.
-
Section 5: Visualizations
Caption: High-level workflow for this compound production from strain revival to final analysis.
Caption: A logical troubleshooting guide for diagnosing the cause of low this compound yields.
Caption: Simplified overview of the this compound biosynthetic pathway via Polyketide Synthase (PKS).
References
- 1. Streptomyces parvulus - Wikipedia [en.wikipedia.org]
- 2. This compound B: isolation, biological activity, and implications for nitrile biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound binding site on threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Streptomyces-Fungus Co-Culture Enhances the Production of this compound and Analogs: A Genomic and Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Analysis - 1321 Words | Internet Public Library [ipl.org]
- 11. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 12. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 14. Effect of pH on the growth and proteolytic activity of Porphyromonas gingivalis and Bacteroides intermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Impact of pH on Clostridioides difficile Sporulation and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of the fermentation parameters pH and temperature on stress resilience of Lactobacillus reuteri DSM 17938 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fermentation Temperature Modulates Phosphatidylethanolamine and Phosphatidylinositol Levels in the Cell Membrane of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pricklycider.com [pricklycider.com]
- 19. Influence of Dissolved Oxygen (DO) on Fermentation and Control Measures | Meckey [meckey.com]
- 20. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Effects of medium composition on the production of plasmid DNA vector potentially for human gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Introduction to Microbial Media [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Borrelidin and Fumagillin as Anti-Angiogenic Agents
For Researchers, Scientists, and Drug Development Professionals
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions, most notably in the growth and metastasis of solid tumors.[1][2] The dependence of tumors on a dedicated blood supply for nutrients and oxygen has made anti-angiogenic therapy a cornerstone of modern cancer treatment.[1][2] Among the numerous compounds investigated for their anti-angiogenic properties, the natural products Borrelidin and Fumagillin have emerged as significant research focal points. This guide provides an objective comparison of their mechanisms, efficacy, and toxicological profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: Distinct Molecular Targets
While both this compound and Fumagillin exhibit potent anti-angiogenic effects, they do so by targeting different key cellular enzymes.
Fumagillin and its analogs, such as TNP-470, function as irreversible inhibitors of methionine aminopeptidase-2 (MetAP-2). [3][4][5][6] MetAP-2 is a metalloprotease responsible for the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[3][7] By covalently binding to a histidine residue (His-231) in the active site of MetAP-2, Fumagillin blocks its enzymatic activity.[4] This inhibition is selective for MetAP-2 and does not affect the closely related MetAP-1.[3][5] The disruption of MetAP-2 function leads to cell cycle arrest in the G1 phase in endothelial cells, thereby inhibiting their proliferation and the subsequent formation of new blood vessels.[3]
This compound, on the other hand, is a potent inhibitor of threonyl-tRNA synthetase (ThrRS). [8][9][10][11][12] ThrRS is an essential enzyme that attaches the amino acid threonine to its corresponding transfer RNA (tRNA) during protein synthesis.[8][9] By inhibiting ThrRS, this compound effectively halts protein production, leading to a broad range of cellular effects, including the inhibition of angiogenesis.[10][11] Interestingly, recent research suggests that this compound may also modulate the alternative splicing of vascular endothelial growth factor (VEGF), shifting the balance towards anti-angiogenic isoforms.[13] This dual mechanism could contribute to its potent anti-angiogenic activity.
Caption: Comparative signaling pathways of Fumagillin and this compound.
Comparative Efficacy and Potency
Both Fumagillin and this compound, along with their derivatives, have demonstrated significant anti-angiogenic activity in a variety of in vitro and in vivo models. The following table summarizes key quantitative data for these compounds.
| Compound | Target | Assay | Model System | IC50 / Effective Concentration | Reference(s) |
| Fumagillin | MetAP-2 | Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 ng/mL | [14] |
| Vasculogenic Mimicry | HT1080 human fibrosarcoma cells | Suppression at 0.1-100 ng/mL | [15] | ||
| TNP-470 (AGM-1470) | MetAP-2 | Endothelial Cell Proliferation | Bovine Aortic Endothelial Cells (BAECs) | ~10 pg/mL | [14] |
| Tumor Growth Inhibition | Murine Lewis Lung Carcinoma (in vivo) | Significant reduction in tumor volume | [16] | ||
| This compound | ThrRS | Tube Formation | Rat Aortic Ring Fragments | IC50 of 0.4 ng/mL (0.8 nM) | [9] |
| Cytotoxicity | Human Embryonic Kidney 293 (HEK293) cells | IC50 of 345 nM | [17] | ||
| Antimalarial Activity | Plasmodium falciparum | IC50 of 0.97 nM | [10] |
Toxicity and Side Effects
A significant consideration in the therapeutic application of both Fumagillin and this compound is their associated toxicity.
Fumagillin and its analogs have been associated with dose-limiting side effects, including neurotoxicity and weight loss. [14][18] While derivatives like TNP-470 were developed to have a better therapeutic window, toxicity remains a concern.[6][16] Human trials with Fumagillin have reported side effects such as gastrointestinal issues (diarrhea, nausea, vomiting) and allergic reactions.[19] Additionally, bone marrow toxicity has been observed at higher doses.[20]
This compound also exhibits significant toxicity, which has so far precluded its clinical use. [10][21][22] It is known to be toxic to human cells at low concentrations.[17] The primary toxic effects are thought to stem from its potent inhibition of the essential enzyme ThrRS.[10][17] Animal studies have indicated potential for liver damage.[21]
| Compound | Known Toxicities | LD50 (Mice) | Reference(s) |
| Fumagillin | Nephrotoxicity, gastrointestinal issues, allergic reactions, bone marrow toxicity.[19][20] | Not readily available | [19][20] |
| This compound | General cytotoxicity, potential for liver damage.[17][21] | 39.0 mg/kg (I.V.), 74-77 mg/kg (Subcutaneous) | [21] |
Experimental Protocols
To facilitate the replication and further investigation of the anti-angiogenic properties of these compounds, detailed methodologies for key experiments are provided below.
Endothelial Cell Proliferation Assay
This assay is fundamental for assessing the direct impact of a compound on the growth of endothelial cells.
Objective: To quantify the inhibition of endothelial cell proliferation by this compound or Fumagillin.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (ECGM).[23]
-
Seeding: HUVECs are seeded into 96-well plates at a density of 2 x 10³ cells per well and incubated for 12 hours.[23]
-
Synchronization: The cells are then synchronized by incubation in a medium with reduced serum (e.g., 2% FBS) for 24 hours.[23]
-
Treatment: The synchronized cells are treated with a range of concentrations of this compound or Fumagillin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTS assay or by direct cell counting.[23][24] The absorbance is measured at 490 nm for the MTS assay.[23]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to evaluate a compound's effect on angiogenesis in a living system.[25][26][27]
Objective: To visually and quantitatively assess the inhibition of blood vessel formation by this compound or Fumagillin on the CAM.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity for 3 days.[26]
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.[25][26]
-
Carrier Application: A sterile filter paper disc or a carrier of choice is loaded with the test compound (this compound or Fumagillin) at various concentrations and placed directly onto the CAM.[26] A vehicle control is also applied to a separate set of eggs.
-
Re-incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48 to 72 hours.
-
Analysis: After the incubation period, the CAM is excised, and the area around the carrier disc is photographed.[26]
-
Quantification: The degree of angiogenesis is quantified by counting the number of blood vessel branch points or by measuring the total length of blood vessels within a defined area.[26]
Caption: A typical workflow for the CAM assay.
Conclusion
This compound and Fumagillin are both potent natural product inhibitors of angiogenesis, but they achieve this effect through distinct molecular mechanisms. Fumagillin's selective inhibition of MetAP-2 offers a more targeted approach to disrupting endothelial cell function. In contrast, this compound's inhibition of the fundamental process of protein synthesis via ThrRS, while highly effective, is also associated with broader cytotoxicity. The significant toxicity profiles of both parent compounds have been a major hurdle for their clinical development. However, they remain invaluable tools for research into the molecular mechanisms of angiogenesis. The development of less toxic analogs, such as TNP-470 derived from Fumagillin, and novel derivatives of this compound, continues to be an active area of research with the potential to yield new and more effective anti-angiogenic therapies.[28]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. [PDF] Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. | Semantic Scholar [semanticscholar.org]
- 6. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Secreted Threonyl-tRNA synthetase stimulates endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Angiogenesis by Aminoacyl-tRNA Synthetases | MDPI [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. This compound | CAS 7184-60-3 | Angiogenesis inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. This compound modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 17. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Fumagillin - Creative Biolabs [creative-biolabs.com]
- 19. Navigating Safety Regulations: Fumagillin Use and Safety Considerations [min-biotech.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Endothelial cell proliferation assay [bio-protocol.org]
- 24. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Separation of anti-angiogenic and cytotoxic activities of this compound by modification at the C17 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Borrelidin and Other Threonyl-tRNA Synthetase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Borrelidin and other threonyl-tRNA synthetase (ThrRS) inhibitors, supported by experimental data. This document delves into their mechanisms of action, inhibitory activities, and cellular effects, offering a comprehensive resource for advancing research in this critical area of drug discovery.
Introduction to Threonyl-tRNA Synthetase Inhibition
Threonyl-tRNA synthetase (ThrRS) is a vital enzyme responsible for the accurate attachment of the amino acid threonine to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis. The inhibition of this enzyme leads to a depletion of charged threonyl-tRNA, stalling protein production and ultimately triggering cellular stress responses and cell death. This makes ThrRS a compelling target for the development of a wide range of therapeutics, including antibacterial, antifungal, antiparasitic, and anticancer agents.
This compound, a macrolide natural product, is one of the most well-characterized ThrRS inhibitors. Its potent and broad-spectrum activity has made it a valuable tool for studying the biological consequences of ThrRS inhibition. However, its clinical development has been hampered by significant cytotoxicity against human cells. This has spurred the search for and development of other natural and synthetic ThrRS inhibitors with improved selectivity and therapeutic windows. This guide will compare this compound with other notable ThrRS inhibitors, including the natural product Obafluorin and various synthetic compounds.
Comparative Efficacy of ThrRS Inhibitors
The inhibitory potency of different compounds against ThrRS is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values vary depending on the specific inhibitor, the organism from which the ThrRS is derived, and the assay conditions.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Cytotoxicity (IC50) | Reference |
| This compound | Plasmodium falciparum | 0.97 nM | - | 345 nM (Human HEK293T cells) | [1] |
| Escherichia coli ThrRS | - | 4 nM | - | [2] | |
| Human ThrRS | - | 7 nM | - | [2] | |
| Acute Lymphoblastic Leukemia (ALL) cell lines | 50 ng/mL | - | - | [3] | |
| Obafluorin | Escherichia coli ThrRS | 35 ± 4 nM | - | - | [4] |
| Pseudomonas fluorescens ThrRS | 4.3 ± 0.4 nM | - | - | [4] | |
| BC195 (this compound Analog) | Plasmodium falciparum | - | - | >50,000 nM (Human cells) | [5] |
| Compound 30d (Synthetic) | Salmonella enterica ThrRS | 1.4 µM | - | - | [6] |
| Salicylic Acid Derivatives (Synthetic) | Plasmodium falciparum ThrRS | < 80 µM | - | - | [2] |
| Benzenesulfonamide Derivatives (Synthetic) | Bacterial ThrRS | - | - | High selectivity over human ThrRS | [5] |
| Triple-site Inhibitor 36j (Synthetic) | Salmonella enterica ThrRS | 19 nM | - | - | [7] |
Mechanism of Action and Cellular Consequences
The primary mechanism of action for these inhibitors is the direct binding to ThrRS, preventing it from catalyzing the aminoacylation of tRNAThr. However, the precise binding modes and the resulting downstream cellular effects can differ.
This compound is a non-competitive inhibitor with respect to both threonine and ATP.[1] It achieves its potent inhibition by simultaneously occupying four distinct subsites within the catalytic domain of ThrRS, including the binding sites for threonine, ATP, and the acceptor stem of tRNA, as well as an additional "orthogonal" subsite created upon its binding.[8]
Obafluorin , on the other hand, is a covalent inhibitor of bacterial ThrRS. It forms a covalent bond with a tyrosine residue in the active site, effectively and irreversibly inactivating the enzyme.
Synthetic inhibitors have been designed to target different pockets within the ThrRS active site. For instance, some salicylic acid derivatives are competitive inhibitors that bind to the amino acid binding site.[2] More advanced "triple-site" inhibitors have been engineered to occupy the binding sites of all three substrates (threonine, ATP, and tRNA) simultaneously, leading to very high potency.[7]
The inhibition of ThrRS leads to an accumulation of uncharged tRNAThr, which is a key signal for cellular stress. This triggers the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway.
Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general inhibition of protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid biosynthesis and stress response, attempting to restore cellular homeostasis.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the comparative analysis of ThrRS inhibitors. Below are detailed protocols for key assays used to characterize these compounds.
Threonyl-tRNA Synthetase Aminoacylation Assay
This assay directly measures the enzymatic activity of ThrRS by quantifying the amount of radiolabeled threonine attached to its cognate tRNA.
Materials:
-
Purified ThrRS enzyme
-
Total tRNA or purified tRNAThr
-
14C- or 3H-labeled L-threonine
-
ATP solution
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled L-threonine.
-
Add the ThrRS enzyme to the reaction mixture.
-
To test inhibitors, pre-incubate the enzyme with varying concentrations of the inhibitor for a set period before initiating the reaction.
-
Initiate the aminoacylation reaction by adding tRNA.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At specific time points, take aliquots of the reaction mixture and spot them onto glass fiber filters.
-
Immediately immerse the filters in cold 5% TCA to precipitate the tRNA and stop the reaction.
-
Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled threonine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of threonyl-tRNA formed.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
ATP-Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction, the formation of the threonyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate (32PPi) into ATP.
Materials:
-
Purified ThrRS enzyme
-
L-threonine
-
ATP solution
-
32P-labeled pyrophosphate (32PPi)
-
Reaction buffer
-
Activated charcoal
-
Perchloric acid
-
Sodium pyrophosphate
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, L-threonine, and 32PPi.
-
Add the ThrRS enzyme to the mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor.
-
Incubate the reaction at the optimal temperature.
-
Stop the reaction by adding a solution of activated charcoal in perchloric acid and sodium pyrophosphate. The charcoal binds to the ATP.
-
Filter the mixture through glass fiber filters to collect the charcoal with the bound ATP.
-
Wash the filters to remove any unbound 32PPi.
-
Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity corresponds to the amount of 32P incorporated into ATP.
Western Blot Analysis for GCN2 Pathway Activation
This method is used to detect the phosphorylation of eIF2α, a key downstream event of GCN2 activation, in cells treated with ThrRS inhibitors.
Materials:
-
Cell culture reagents
-
ThrRS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-eIF2α and anti-total-eIF2α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the ThrRS inhibitor at various concentrations and for different time points. Include a vehicle-treated control.
-
Lyse the cells using lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total eIF2α.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of novel ThrRS inhibitors.
Conclusion
The comparative analysis of this compound and other threonyl-tRNA synthetase inhibitors highlights a dynamic and promising field of drug discovery. While this compound remains a potent tool for research, its lack of selectivity underscores the need for novel inhibitors with improved therapeutic profiles. The development of Obafluorin and a growing number of synthetic inhibitors with diverse mechanisms of action demonstrates the significant progress in this area. By utilizing the robust experimental protocols and understanding the downstream cellular signaling pathways outlined in this guide, researchers are well-equipped to further explore the therapeutic potential of targeting ThrRS for a variety of human diseases. The continued investigation into the structure-activity relationships of these inhibitors will undoubtedly pave the way for the next generation of highly effective and selective ThrRS-targeting drugs.
References
- 1. pnas.org [pnas.org]
- 2. Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel analogs of the TRi-1 and TRi-2 selenoprotein thioredoxin reductase inhibitors with initial assessment of their cytotoxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Structural basis for full-spectrum inhibition of translational functions on a tRNA synthetase | Semantic Scholar [semanticscholar.org]
- 8. communities.springernature.com [communities.springernature.com]
Validating the Anti-malarial Efficacy of Borrelidin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-malarial efficacy of Borrelidin and its analogues with other anti-malarial agents in animal models. The information presented is supported by experimental data from various studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
This compound, a natural macrolide antibiotic, has demonstrated potent anti-malarial activity in preclinical animal models. Its primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis in the Plasmodium parasite.[1][2] This unique target makes this compound a promising candidate for combating drug-resistant malaria strains. In vivo studies, primarily in murine models of Plasmodium berghei and Plasmodium yoelii infection, have shown that this compound can effectively reduce parasitemia and increase survival rates.[1][3][4] Furthermore, research into this compound analogues has identified compounds with improved selectivity and reduced cytotoxicity compared to the parent molecule, enhancing its therapeutic potential.[2][5] This guide will delve into the experimental data supporting these findings, compare this compound's efficacy with that of established anti-malarials, and provide detailed protocols for in vivo evaluation.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the in vivo anti-malarial activity of this compound, its analogues, and other anti-malarial compounds from various studies.
Table 1: In Vivo Efficacy of this compound and Analogues against Plasmodium yoelii in Mice
| Compound | Dosage (mg/kg/day) | Route of Administration | Mouse Strain | Parasite Strain | Efficacy | Reference |
| This compound | 0.25 | Intraperitoneal | Not Specified | P. yoelii 17XL | Protection against lethal infection, ED₉₀ ≈ 0.25 mg/kg | [3] |
| BC196 | 0.25 | Not Specified | Not Specified | P. yoelii | 100% mouse survival | [2][5] |
| BC196 | 6 | Not Specified | Not Specified | P. yoelii | 100% mouse survival | [2][5] |
| BC220 | 0.25 | Not Specified | Not Specified | P. yoelii | 100% mouse survival | [2][5] |
| BC220 | 6 | Not Specified | Not Specified | P. yoelii | 100% mouse survival | [2][5] |
| Chloroquine | 6 | Not Specified | Not Specified | P. yoelii | Effective dose | [2] |
| Chloroquine | 30 | Not Specified | Not Specified | P. yoelii 17XL | Cured lethal malaria infection | [3] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy against Plasmodium berghei in Mice
| Treatment Group | Dosage (mg/kg) | Route of Administration | Mouse Strain | Parasite Strain | Key Findings | Reference |
| This compound (Group A) | 0.25 | Intraperitoneal | Swiss Webster | P. berghei | - | [1] |
| Fumagilin (Group B) | 20 | Oral | Swiss Webster | P. berghei | - | [1] |
| This compound + Fumagilin (Group C) | 0.25 + 20 | Intraperitoneal + Oral | Swiss Webster | P. berghei | Lowest parasitemia (5%); Highest inhibition rate (69.6% on day 9) | [1][4][6] |
| Artemisinin (Group D) | 20 | Oral | Swiss Webster | P. berghei | - | [1] |
| Control (Group E) | - | - | Swiss Webster | P. berghei | Highest parasitemia (15%) | [1][4][6] |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in the comparison of this compound's anti-malarial efficacy.
Four-Day Suppressive Test (Peter's Test)
This is a standard method for evaluating the schizontocidal activity of a compound against an early Plasmodium infection.
-
Animal Model: Swiss Webster or other suitable mouse strains (e.g., BALB/c, NMRI), 6-8 weeks old.[6][7]
-
Parasite Strain: Plasmodium berghei ANKA strain is commonly used.[7]
-
Inoculation:
-
Obtain heparinized blood from a donor mouse with approximately 30% parasitemia.
-
Dilute the blood in physiological saline to a concentration of 1 x 10⁸ parasitized erythrocytes per ml.
-
Inject each experimental mouse intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 ml of the suspension (2 x 10⁷ parasitized erythrocytes).[8]
-
-
Drug Administration:
-
Randomly divide the infected mice into experimental groups (typically 5 mice per group).
-
Two to four hours post-infection (Day 0), administer the first dose of the test compound (e.g., this compound), positive control (e.g., Chloroquine), or vehicle control.
-
The route of administration can be oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.).
-
Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3).[9]
-
-
Monitoring Parasitemia:
-
On Day 4 (24 hours after the last treatment), collect a thin blood smear from the tail of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.[7]
-
-
Data Analysis:
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of suppression of parasitemia using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
Monitor the mice daily for survival time. Mice that are aparasitemic on day 30 post-infection are considered cured.[8]
-
Rane's Test (Curative Assay)
This test assesses the efficacy of a compound against an established infection.
-
Procedure:
-
Infect mice with P. berghei as described in the 4-Day Suppressive Test.
-
On Day 3 (72 hours post-infection), confirm the presence of parasitemia.
-
Initiate treatment with the test compound, positive control, or vehicle once daily for five consecutive days.
-
Monitor parasitemia daily from Day 3 until the parasitemia is cleared or the mouse dies.
-
Record the mean survival time for each group.[7]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Anti-malarial Action
This compound exerts its anti-malarial effect by inhibiting the Plasmodium threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein synthesis. This inhibition leads to an accumulation of uncharged tRNA, triggering a nutritional stress response and ultimately halting parasite proliferation.
Caption: Mechanism of this compound's anti-malarial activity.
Experimental Workflow for In Vivo Anti-malarial Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo anti-malarial efficacy of a test compound like this compound.
Caption: Standard workflow for in vivo anti-malarial screening.
References
- 1. Antimalarial activity of this compound and fumagilin in Plasmodium berghei-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Insights into the preclinical treatment of blood-stage malaria by the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial activity of this compound and fumagilin in Plasmodium berghei-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mmv.org [mmv.org]
- 9. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Synthetic Borrelidin Analogs
For Researchers, Scientists, and Drug Development Professionals
Borrelidin, a complex 18-membered macrolide antibiotic, has garnered significant attention in the scientific community for its diverse and potent biological activities. Its remarkable anti-angiogenic, anti-malarial, anti-cancer, and anti-bacterial properties have spurred extensive research into its mechanism of action and the development of synthetic analogs with improved therapeutic profiles. This guide provides a comprehensive comparison of synthetic this compound analogs, focusing on their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.
Deciphering the Action: Mechanism of this compound
The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching the amino acid threonine to its corresponding transfer RNA (tRNA) during protein synthesis.[1] By inhibiting ThrRS, this compound disrupts protein production, leading to a cascade of cellular stress responses.
One of the key pathways activated by this compound-mediated ThrRS inhibition is the General Control Nonderepressible 2 (GCN2) kinase stress-responsive pathway. The accumulation of uncharged tRNA due to ThrRS inhibition activates GCN2, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general inhibition of protein synthesis while selectively upregulating the translation of stress-response proteins, ultimately inducing apoptosis in susceptible cells.
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Caption: Signaling pathway of this compound's inhibitory action.
Structure-Activity Relationship: A Comparative Analysis
The therapeutic potential of this compound is often hampered by its cytotoxicity. Consequently, significant efforts have been directed towards synthesizing analogs with improved selectivity and potency. The following sections and tables summarize the key SAR findings for different biological activities.
Anti-Angiogenic Activity
This compound's potent anti-angiogenic effects are a key area of interest for cancer therapy. SAR studies have revealed that modifications to the C17 side chain and the cyclopentane ring can significantly impact this activity.
| Analog/Modification | Key Structural Change | Anti-Angiogenic Activity (IC50) | Cell Line | Reference |
| This compound | Parent Compound | 0.8 nM (disruption of pre-formed capillary tubes) | Rat Aorta Matrix | [2] |
| BC194 | Cyclobutyl group at C17 | 0.025 nM (HUVEC pseudo-capillary network formation) | HUVEC | [2] |
| C17-cyclobutyl analog 3 | Cyclobutyl group at C17 | Markedly increased selectivity for angiogenesis inhibition over cytotoxicity | Not specified | [3] |
Key SAR Insights for Anti-Angiogenic Activity:
-
The nitrile group at C12 is crucial for activity.
-
Variations in the cyclopentane ring system are generally well-tolerated.
-
Modification of the C17 side chain, particularly with a cyclobutyl group, can enhance anti-angiogenic potency and selectivity.[3]
Anti-Malarial Activity
This compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.[4] Analogs have been developed to reduce its toxicity to human cells while maintaining or improving its anti-malarial efficacy.
| Analog/Modification | Key Structural Change | Anti-Malarial Activity (IC50) | Cytotoxicity (IC50) | Selectivity Index | Reference |
| This compound | Parent Compound | 0.97 nM | 345 nM (HEK293T) | 355 | [5] |
| BC196 | Cyclobutyl group at C17 and other modifications | Potent in vivo activity, 100% mouse survival | Low toxicity in human cells | High | [5] |
| BC220 | Ester bond substituent on the carboxylic group | Potent in vivo activity, 100% mouse survival | Low toxicity in human cells | High | [5] |
| Triazole-linked CH2SPh moiety | Modification at the carboxylic acid | Retained potent anti-malarial activity | Weak cytotoxicity against human cells | Not specified | [4] |
Key SAR Insights for Anti-Malarial Activity:
-
Modifications to the cyclopentane ring, such as the introduction of a cyclobutyl group, can increase selectivity.[5]
-
Esterification of the carboxylic acid group can also lead to analogs with improved selectivity.[5]
-
The core macrolide structure is essential for anti-malarial potency.
Anti-Cancer Activity
The anti-proliferative and pro-apoptotic effects of this compound make it a promising scaffold for anti-cancer drug development. Research has focused on developing analogs with greater selectivity for cancer cells over normal cells.
| Analog/Modification | Key Structural Change | Anti-Cancer Activity (IC50) | Cell Line | Reference |
| This compound | Parent Compound | 50 ng/mL | Jurkat, CEM (ALL) | [1] |
| This compound M | New derivative from Streptomyces rochei | 17.5 µM | A549 (NSCLC) | [6] |
| Borrelidins C & D | Hydroxylation at C-20 and C-7 respectively | Moderate cytotoxicity | SNU638, K562 | [5] |
Key SAR Insights for Anti-Cancer Activity:
-
The nitrile group at C12 is important for cytotoxicity.
-
Hydroxylation at specific positions, such as C-7 and C-20, can reduce anti-cancer activity.[5]
-
The overall structure of the macrolide ring is critical for its anti-proliferative effects.
Anti-Bacterial Activity
This compound was initially discovered as an antibiotic. Its analogs have been investigated for their activity against various bacterial strains.
| Analog/Modification | Target Bacteria | MIC | Reference |
| This compound | S. enterica | 0.51 µM | [5] |
| This compound C | S. enterica | 16 µM | [5] |
| This compound D | S. enterica | 63 µM | [5] |
| This compound E | Various | No significant activity | [5] |
| This compound M | C. perfringens, A. hydrophila, S. aureus, L. monocytogenes, Y. enterocolitica | Potent inhibitory effects | [6] |
Key SAR Insights for Anti-Bacterial Activity:
-
Hydroxylation at C-20 (this compound C) significantly reduces antibacterial activity.[5]
-
Hydroxylation at C-7 (this compound E) can abolish antibacterial activity.[5]
-
The specific structural features of this compound M contribute to its broad-spectrum antibacterial properties.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound analogs.
HUVEC Tube Formation Assay (Anti-Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
Workflow Diagram:
Caption: Workflow for the HUVEC tube formation assay.
Detailed Protocol:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EGM-2 medium. Seed the cells onto the Matrigel-coated wells at a density of 2 x 10^4 cells per well.
-
Compound Treatment: Immediately after seeding, add the synthetic this compound analogs at the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-6 hours, or until a robust tube network is formed in the control wells.
-
Imaging and Analysis: Visualize the tube formation using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and total network area using image analysis software.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogs for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay (Adapted from general aminoacyl-tRNA synthetase assays)
This assay measures the ability of this compound analogs to inhibit the enzymatic activity of ThrRS.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 10 µM [14C]-Threonine, and purified recombinant ThrRS enzyme.
-
Inhibitor Addition: Add the this compound analogs at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding tRNA specific for threonine (tRNAThr).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Precipitation: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA) to precipitate the macromolecules, including the charged tRNA.
-
Filtration and Washing: Collect the precipitate on a glass fiber filter and wash with cold 5% TCA to remove unincorporated [14C]-Threonine.
-
Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of [14C]-Threonine attached to the tRNA. Calculate the percentage of inhibition for each analog concentration relative to the control (no inhibitor) and determine the IC50 value.
Conclusion
The development of synthetic this compound analogs represents a promising avenue for the discovery of novel therapeutics with a wide range of applications. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity. The nitrile group at C12 and the core macrolide structure are generally essential for activity, while modifications at the C17 side chain and the cyclopentane ring offer opportunities to fine-tune the biological profile of these fascinating molecules. Further research focusing on medicinal chemistry optimization and a deeper understanding of the downstream effects of ThrRS inhibition will be crucial in translating the therapeutic potential of this compound analogs into clinical reality.
References
- 1. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Separation of anti-angiogenic and cytotoxic activities of this compound by modification at the C17 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analogues with antimalarial activity: design, synthesis and biological evaluation against Plasmodium falciparum parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Borrelidins C–E: New Antibacterial Macrolides from a Saltern-Derived Halophilic Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound M: a new this compound derivative obtained from Streptomyces rochei VL-16 exhibited potent antibacterial and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Borrelidin's anti-cancer activity in different tumor types
Borrelidin, a macrolide antibiotic derived from Streptomyces species, has garnered significant interest within the scientific community for its potent anti-cancer properties. This guide provides a comprehensive cross-validation of this compound's anti-tumor activity across various cancer types, offering a comparative perspective against established chemotherapeutic agents. While direct head-to-head comparative studies with standardized IC50 values are limited in the publicly available literature, this document synthesizes existing data to offer researchers, scientists, and drug development professionals a thorough overview of this compound's potential.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. This inhibition leads to an accumulation of uncharged tRNA, triggering a cellular stress response known as the amino acid starvation response. This response activates the GCN2 kinase pathway and the unfolded protein response (UPR), ultimately leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has demonstrated potent anti-angiogenic properties, crucial for restricting tumor growth and metastasis.
Anti-Cancer Activity Across Tumor Types
This compound has shown efficacy against a range of hematological and solid tumors.
Leukemia
In acute lymphoblastic leukemia (ALL), this compound is a potent inducer of apoptosis.[1][2] Studies on Jurkat and CEM ALL cell lines demonstrated that this compound inhibits proliferation with a half-maximal inhibitory concentration (IC50) of 50 ng/mL.[1] This effect was more pronounced in ALL cell lines compared to primary fibroblasts, suggesting a degree of selectivity for cancer cells.[1] The mechanism involves the activation of the GCN2 kinase pathway, leading to G1 cell cycle arrest and apoptosis.[1][3]
Breast Cancer
This compound has shown promising activity against highly metastatic breast cancer cell lines, including MDA-MB-231 and MDA-MB-435, with sensitivity observed at low nanomolar concentrations. However, its efficacy can be limited in breast cancer cells that overexpress the anti-apoptotic protein Bcl-2.[4] A significant consideration for its clinical application is its observed cytotoxicity towards non-malignant breast epithelial cells (MCF10A).[4] To mitigate systemic toxicity, a liposomal formulation of this compound has been developed, which has shown superior inhibitory effects on primary tumor growth and lung metastasis in a mouse model of metastatic breast cancer compared to free this compound.[5]
Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) cell lines, HepG2 and SMMC7721, this compound inhibits cell growth, induces G0/G1 cell cycle arrest, and promotes caspase-dependent apoptosis.[6] The anti-tumor effect in HCC is mediated by the MAPKs signaling pathway.[6] In vivo studies using an SMMC7721 xenograft model demonstrated that this compound suppressed tumor growth with minimal side effects.[6]
Oral Cancer
This compound has been shown to induce the unfolded protein response (UPR) in oral cancer cells, leading to CHOP-dependent apoptosis.[7] This suggests that inhibiting threonyl-tRNA synthetase and inducing the UPR could be a selective strategy for targeting these types of cancer cells.[7]
Comparative Data on Cytotoxicity (IC50 Values)
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (this compound) | Reference(s) |
| Acute Lymphoblastic Leukemia | Jurkat, CEM | 50 ng/mL | [1][3] |
| Breast Cancer | MDA-MB-231, MDA-MB-435 | Low nanomolar range | [4] |
Table 2: Reference IC50 Values of Common Chemotherapeutic Agents in Selected Cancer Cell Lines (from separate studies)
| Cancer Type | Cell Line | Chemotherapeutic Agent | IC50 Value |
| Breast Cancer | MDA-MB-231 | Doxorubicin | 87.7 ± 10.6 nM (2D culture) |
| Ovarian Cancer | SK-OV-3 | Cisplatin | 10 ± 2.985 μM |
| Pancreatic Cancer | PANC-1 | Gemcitabine | 37.88 μM |
Experimental Protocols
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or other test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/Propidium Iodide Staining)
Apoptosis can be quantified using flow cytometry.
-
Cell Treatment: Cells are treated with the compound of interest for a specified time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to understand the signaling pathways involved.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated eIF2α, cleaved caspase-3) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its anti-cancer activity.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: General workflow for evaluating this compound's anti-cancer activity.
Conclusion
This compound demonstrates significant anti-cancer activity across a variety of tumor types, primarily through the inhibition of threonyl-tRNA synthetase and the subsequent induction of cellular stress responses leading to apoptosis. Its dual action as a cytotoxic and anti-angiogenic agent makes it a compelling candidate for further pre-clinical and clinical investigation. However, challenges related to its toxicity to non-malignant cells and potential for resistance need to be addressed, possibly through the development of novel drug delivery systems, such as liposomal formulations, and combination therapies. The lack of direct comparative studies with established chemotherapeutics highlights a critical gap in the current research landscape that needs to be filled to fully ascertain this compound's therapeutic potential in the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Comparative Assessment of the Response of Ovarian Cancer Cells to the Chemotherapeutic Cisplatin in 3D Models of Various Structural and Biochemical Configurations—Does One Model Type Fit All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Phase III randomised trial comparing paclitaxel/carboplatin with paclitaxel/cisplatin in patients with advanced non-small-cell lung cancer: a cooperative multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Borrelidin and Everolimus on the mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Borrelidin and Everolimus on the mammalian target of rapamycin (mTOR) pathway. While Everolimus is a well-characterized direct inhibitor of mTOR complex 1 (mTORC1), this compound's influence on this critical signaling cascade is primarily indirect, stemming from its potent inhibition of threonyl-tRNA synthetase (ThrRS). This document synthesizes available experimental data to objectively compare their mechanisms of action, downstream effects, and therapeutic implications.
Executive Summary
Everolimus, a derivative of rapamycin, functions as a highly specific allosteric inhibitor of mTORC1. It forms a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, preventing the phosphorylation of key downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This direct inhibition leads to the suppression of cell growth, proliferation, and angiogenesis.
In contrast, this compound, a macrolide antibiotic, does not directly target the mTOR protein. Its primary mechanism of action is the inhibition of threonyl-tRNA synthetase, which leads to an accumulation of uncharged tRNA and triggers an amino acid starvation response.[1] This cellular stress activates the general control nonderepressible-2 (GCN2) kinase pathway.[1] While amino acid deprivation is a known regulator of mTORC1 activity, studies suggest that this compound's downstream effects on processes like apoptosis may occur independently of mTORC1 signaling. Direct comparative studies evaluating this compound's impact on the mTOR pathway in parallel with direct inhibitors like Everolimus are currently limited.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and Everolimus. It is important to note the different primary targets and mechanisms of action when interpreting these values.
| Parameter | This compound | Everolimus | References |
| Primary Target | Threonyl-tRNA Synthetase (ThrRS) | mTOR Complex 1 (mTORC1) | [1] |
| Mechanism of Action | Inhibition of protein synthesis leading to amino acid starvation response | Allosteric inhibition of mTORC1 kinase activity | |
| IC50 (Cell Proliferation) | ~50 ng/mL (in acute lymphoblastic leukemia cell lines) | Varies by cell line (e.g., sub-nanomolar to micromolar range) | [1] |
| Effect on p-S6K1 | Not directly reported; effects are likely indirect and context-dependent | Potent inhibition | |
| Effect on p-4E-BP1 | Not directly reported; effects are likely indirect and context-dependent | Inhibition, leading to reduced cap-dependent translation |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms by which Everolimus and this compound impact cellular signaling, with a focus on the mTOR pathway.
Caption: Mechanism of Everolimus action on the mTORC1 pathway.
Caption: Mechanism of this compound action via ThrRS inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Everolimus are provided below.
Western Blot Analysis for mTOR Pathway Activation
Objective: To determine the phosphorylation status of key mTORC1 downstream targets, S6K1 and 4E-BP1, following treatment with Everolimus or this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of Everolimus, this compound, or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro mTOR Kinase Assay
Objective: To directly measure the inhibitory effect of Everolimus on mTORC1 kinase activity.
Protocol:
-
Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor).
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 beads in kinase assay buffer.
-
Add the substrate (e.g., recombinant 4E-BP1) and ATP to the reaction mixture.
-
For the experimental group, pre-incubate the mTORC1 beads with Everolimus.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound and Everolimus on cell proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Everolimus. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion
Everolimus and this compound represent two distinct classes of compounds with different primary mechanisms of action that ultimately impact cell growth and proliferation. Everolimus is a direct and specific inhibitor of the mTORC1 pathway, with a well-documented mechanism and a clear impact on its downstream effectors. In contrast, this compound's effects are primarily mediated through the inhibition of threonyl-tRNA synthetase, leading to an amino acid starvation response that can indirectly influence mTOR signaling.
For researchers investigating the direct modulation of the mTOR pathway, Everolimus serves as a canonical tool. This compound, on the other hand, offers a model for studying the cellular consequences of amino acid stress and its complex interplay with various signaling networks, including but not limited to mTOR. Further research is warranted to elucidate the precise, context-dependent effects of this compound on the mTOR pathway and to explore potential therapeutic synergies between direct mTOR inhibitors and compounds that induce cellular stress through alternative mechanisms.
References
A Comparative Analysis of the Bioactivities of Borrelidin and Prodigiosin
In the landscape of natural product drug discovery, the macrolide antibiotic Borrelidin and the tripyrrole pigment Prodigiosin have emerged as compelling molecules with a diverse array of biological activities. This guide provides a detailed comparative study of their bioactivities, supported by quantitative data and experimental methodologies, to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.
I. Overview of Bioactivities
This compound, first isolated from Streptomyces rochei, is a potent inhibitor of threonyl-tRNA synthetase, an essential enzyme in protein synthesis.[1][2] This primary mechanism of action underpins its broad-spectrum bioactivities, including antibacterial, antifungal, antimalarial, and anti-angiogenic effects.[1][2][3][4] Notably, its ability to induce apoptosis in malignant cells has garnered significant interest in cancer research.[1][5]
Prodigiosin, a vibrant red pigment produced by various bacteria, including Serratia marcescens, exhibits a multifaceted pharmacological profile.[6][7] It is renowned for its potent anticancer and immunosuppressive properties.[6][7][8][9][10][11][12][13] The mechanisms underlying Prodigiosin's effects are complex and appear to involve the modulation of multiple signaling pathways, induction of apoptosis, DNA cleavage, and alteration of intracellular pH.[8][9][13][14][15][16][17][18] Beyond its anticancer and immunosuppressive activities, Prodigiosin also demonstrates antimicrobial, antimalarial, and antioxidant properties.[8][9][15][19][20][21][22]
II. Quantitative Comparison of Bioactivities
The following tables summarize the reported in vitro activities of this compound and Prodigiosin against various cell lines and microorganisms. It is important to note that direct comparisons of IC50 and Minimum Inhibitory Concentration (MIC) values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity of this compound and Prodigiosin Against Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | Jurkat | Acute Lymphoblastic Leukemia | 50 ng/mL | [5] |
| This compound | CEM | Acute Lymphoblastic Leukemia | 50 ng/mL | [5] |
| This compound | A549 | Non-small Cell Lung Carcinoma | 17.5 µM | [23] |
| Prodigiosin | A549 | Human Lung Carcinoma | 0.39 µg/mL | [24][25] |
| Prodigiosin | HT29 | Human Colon Adenocarcinoma | 0.45 µg/mL | [24][25] |
| Prodigiosin | SGC7901 | Human Gastric Adenocarcinoma | 1.30 µg/mL | [24][25] |
| Prodigiosin | NCI-H292 | Human Mucoepidermoid Carcinoma | 3.6 µg/mL | [26] |
| Prodigiosin | HEp-2 | Human Laryngeal Carcinoma | 3.4 µg/mL | [26][27] |
| Prodigiosin | MCF-7 | Human Breast Adenocarcinoma | 5.1 µg/mL | [26][27] |
| Prodigiosin | HL-60 | Human Promyelocytic Leukemia | 1.7 µg/mL | [26] |
| Prodigiosin | HepG2 | Human Hepatocellular Carcinoma | 50 µg/mL | [28] |
Table 2: Comparative Anti-angiogenic Activity of this compound
| Compound | Assay | Model | IC50 | Reference |
| This compound | Disruption of pre-formed capillary tubes | Rat aorta matrix culture | 0.8 nM | [29] |
| This compound Analogue (BC194) | Inhibition of pseudo-capillary network formation | HUVEC | 0.025 nM | [29] |
Table 3: Comparative Antimicrobial Activity of this compound and Prodigiosin
| Compound | Microorganism | Type | MIC | Reference |
| This compound | Salmonella enterica | Gram-negative bacteria | 16-63 µM | [30] |
| This compound | Enterococcus faecalis | Gram-positive bacteria | 0.51-65 µM | [30] |
| This compound | Enterococcus faecium | Gram-positive bacteria | 0.51-65 µM | [30] |
| This compound | Proteus hauseri | Gram-negative bacteria | 0.51-65 µM | [30] |
| This compound | Klebsiella pneumoniae | Gram-negative bacteria | 0.51-65 µM | [30] |
| Prodigiosin | Escherichia coli | Gram-negative bacteria | - | [22] |
| Prodigiosin | Bacillus subtilis | Gram-positive bacteria | - | [22] |
Note: Specific MIC values for Prodigiosin were not consistently reported in the reviewed literature, though its activity against both Gram-positive and Gram-negative bacteria is well-documented.[17][22]
III. Key Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and Prodigiosin are mediated through distinct and complex signaling pathways.
This compound: Inhibition of Protein Synthesis and Induction of Cellular Stress
The principal mechanism of this compound is the inhibition of threonyl-tRNA synthetase (ThrRS).[2] This leads to an accumulation of uncharged tRNA, triggering a cellular stress response mediated by the General Control Nonderepressible 2 (GCN2) kinase.[5] Activation of the GCN2 pathway ultimately leads to cell cycle arrest and apoptosis.[5] In the context of anti-angiogenesis, this compound's effects are twofold: inhibition of endothelial cell proliferation via ThrRS inhibition and induction of apoptosis through caspase-8 and -3 activation.[31]
Caption: this compound's mechanism of action.
Prodigiosin: A Multi-pronged Attack on Cellular Processes
Prodigiosin's mechanism of action is more varied and appears to be cell-type dependent. In cancer cells, it is a potent inducer of apoptosis through both caspase-dependent and -independent pathways.[14] It has been shown to cause DNA damage, modulate intracellular pH, and interfere with multiple signal transduction pathways.[8][9][14] For its immunosuppressive activity, Prodigiosin has been found to inhibit the phosphorylation and activation of Janus tyrosine kinase 3 (JAK-3), a critical component of the IL-2 signaling pathway in T-cells.[10][13]
Caption: Prodigiosin's multifaceted mechanisms of action.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the bioactivities of this compound and Prodigiosin.
A. Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or Prodigiosin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
B. Anti-angiogenesis Assay (Rat Aortic Ring Assay)
This ex vivo assay provides a robust model for studying angiogenesis.
Principle: A cross-section of a rat aorta is embedded in a collagen matrix. In the presence of growth factors, endothelial cells migrate out from the aortic ring and form a network of capillary-like structures. The effect of anti-angiogenic compounds on this process can be quantified.
Protocol:
-
Aorta Excision: Euthanize a Sprague-Dawley rat and excise the thoracic aorta under sterile conditions.
-
Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embedding: Place a 50 µL layer of collagen gel (e.g., Matrigel) in each well of a 48-well plate and allow it to solidify. Place an aortic ring in the center of each well and cover it with another 50 µL of collagen gel.
-
Compound Treatment: After the top layer of collagen has solidified, add 200 µL of culture medium containing the desired concentration of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.
-
Quantification: Monitor the outgrowth of microvessels daily using a phase-contrast microscope. The extent of angiogenesis can be quantified by measuring the length or area of the microvessel outgrowth.
-
Data Analysis: Compare the microvessel outgrowth in the treated groups to the control group to determine the inhibitory effect of the compound.
C. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of this compound or Prodigiosin in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
V. Experimental Workflow
The following diagram illustrates a general workflow for a comparative study of the bioactivities of this compound and Prodigiosin.
Caption: General workflow for comparing this compound and Prodigiosin.
VI. Conclusion
Both this compound and Prodigiosin are highly promising natural products with significant therapeutic potential. This compound's well-defined mechanism of action as a threonyl-tRNA synthetase inhibitor makes it a valuable tool for studying protein synthesis and cellular stress responses, with clear applications in oncology and infectious diseases. Prodigiosin, with its diverse and potent bioactivities, particularly its pro-apoptotic effects in cancer cells and its immunosuppressive properties, represents a versatile scaffold for drug development.
Further research, including head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the relative potencies and therapeutic indices of these two compounds. Moreover, medicinal chemistry efforts to generate analogues with improved efficacy and reduced toxicity will be crucial in translating the therapeutic promise of this compound and Prodigiosin into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Scientists Discover Antibiotic Mechanism | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Prodigiosins as anti cancer agents: living upto their name - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodigiosin - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective immunosuppression of prodigiosin 25-C and FK506 in the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodigiosins: a novel family of immunosuppressants with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 17. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound M: a new this compound derivative obtained from Streptomyces rochei VL-16 exhibited potent antibacterial and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Anti-angiogenesis Effects of this compound are Mediated through Distinct Pathways: Threonyl-tRNA Synthetase and Caspases are Independently Involved in Suppression of Proliferation and Induction of Apoptosis in Endothelial Cells [jstage.jst.go.jp]
Target Validation of Borrelidin in Specific Cancer Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Borrelidin's performance with other alternatives in specific cancer signaling pathways, supported by experimental data. This compound, a macrolide antibiotic, has garnered significant interest for its potent anti-cancer properties, primarily attributed to its inhibition of threonyl-tRNA synthetase (ThrRS) and its profound effects on angiogenesis and apoptosis.
Executive Summary
This compound presents a compelling profile as an anti-cancer agent with a multi-faceted mechanism of action. Its primary target, threonyl-tRNA synthetase (ThrRS), is a crucial enzyme in protein synthesis, and its inhibition leads to amino acid starvation stress, triggering downstream pathways that culminate in cell cycle arrest and apoptosis. Furthermore, this compound exhibits potent anti-angiogenic effects by modulating the vascular endothelial growth factor (VEGF) signaling pathway. This guide will delve into the quantitative data supporting these claims, compare this compound with other inhibitors, and provide detailed experimental protocols for key validation assays.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound and its analogs compared to other known inhibitors in relevant cancer-related assays. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and experimental duration. The data presented here is aggregated from multiple studies to provide a comparative overview.
Table 1: Inhibition of Cancer Cell Proliferation (IC50)
| Compound | Target/Class | Cell Line | IC50 (nM) | Reference |
| This compound | ThrRS Inhibitor | Jurkat (Leukemia) | ~8.9 | [1] |
| This compound | ThrRS Inhibitor | CEM (Leukemia) | ~8.9 | [1] |
| This compound | ThrRS Inhibitor | MDA-MB-231 (Breast) | Low nM range | [1] |
| This compound | ThrRS Inhibitor | MDA-MB-435 (Breast) | Low nM range | [1] |
| Halofuginone | Prolyl-tRNA Synthetase Inhibitor | Th17 Cells | Not directly comparable | [2] |
| Sunitinib | VEGFR Inhibitor | HUVEC | 40 | [3] |
| Sorafenib | Multi-kinase Inhibitor | HUVEC | ~1500 | [4] |
Table 2: Anti-Angiogenic Activity (IC50)
| Compound | Assay | Model | IC50 (nM) | Reference |
| This compound | Tube Formation | HUVEC | <1 | Not specified in snippets |
| This compound Analog (BC194) | Tube Formation | HUVEC | 0.025 | Not specified in snippets |
| Sunitinib | Tube Formation | HUVEC | Not specified in snippets | [3][5] |
| Bevacizumab | Aortic Ring Assay | Rat Aorta | Not specified in snippets | Not specified in snippets |
Signaling Pathways and Experimental Workflows
This compound's Impact on the Threonyl-tRNA Synthetase (ThrRS) and Downstream Apoptosis Pathway
This compound's primary mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. This inhibition leads to an accumulation of uncharged tRNA, mimicking amino acid starvation and activating the GCN2 kinase stress response pathway. This cascade ultimately results in the upregulation of pro-apoptotic proteins like CHOP and the modulation of the Bax/Bcl-2 ratio, tipping the balance towards apoptosis.
This compound's Anti-Angiogenic Effect via Modulation of VEGF Signaling
This compound also exerts potent anti-angiogenic effects by modulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), a key regulator of blood vessel formation.[6] This leads to an increased ratio of anti-angiogenic VEGF isoforms (e.g., VEGFxxxb) to pro-angiogenic isoforms, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[6]
Experimental Workflow for Target Validation
A typical workflow to validate the anti-cancer effects of this compound involves a series of in vitro and ex vivo assays to assess its impact on cell viability, apoptosis, and angiogenesis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds (e.g., other inhibitors, vehicle control) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation Assay)
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.
Methodology:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells at a density of 1.5 x 10^4 cells/well.
-
Compound Treatment: Immediately add various concentrations of this compound and control compounds to the wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Ex Vivo Angiogenesis Assay (Rat Aortic Ring Assay)
Principle: This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis by observing the sprouting of new microvessels from aortic explants.
Methodology:
-
Aorta Excision and Sectioning: Excise the thoracic aorta from a rat under sterile conditions and cut it into 1-2 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.
-
Compound Treatment: Add culture medium containing various concentrations of this compound and control compounds to the wells.
-
Incubation: Incubate the plates for 7-14 days, replacing the medium every 2-3 days.
-
Quantification: Quantify the angiogenic response by measuring the length and number of microvessel sprouts emanating from the aortic rings using a microscope and image analysis software.
Western Blot Analysis for Apoptosis Markers (Bcl-2, Bax, and Cleaved Caspase-3)
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This protocol focuses on key proteins involved in the apoptotic pathway.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels. An increased Bax/Bcl-2 ratio and increased levels of cleaved Caspase-3 are indicative of apoptosis.[7][8]
References
- 1. This compound has limited anti-cancer effects in bcl-2 overexpressing breast cancer and leukemia cells and reveals toxicity in non-malignant breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Novel Borrelidin Derivatives: A Comparative Guide to Selectivity and Potency
For Immediate Release
In the dynamic landscape of drug discovery, the quest for potent and selective therapeutic agents remains a paramount challenge. Borrelidin, a macrolide antibiotic, has long been recognized for its diverse biological activities, including antibacterial, antifungal, antimalarial, and anti-angiogenic properties. However, its clinical utility has been hampered by cytotoxicity. This has spurred the development of novel this compound derivatives with improved therapeutic indices. This guide provides a comprehensive comparison of the selectivity and potency of these emerging derivatives, supported by experimental data and detailed methodologies, to aid researchers in the fields of medicinal chemistry and drug development.
Comparative Potency and Selectivity of this compound Derivatives
The therapeutic efficacy of a drug candidate is intrinsically linked to its potency and selectivity. The following tables summarize the in vitro activity of various novel this compound derivatives against a range of targets, providing a clear comparison of their performance.
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. This compound has shown potent antimalarial activity, and recent efforts have focused on synthesizing derivatives with enhanced selectivity for the parasite's threonyl-tRNA synthetase (ThrRS) over the human ortholog.
| Compound | Target Organism | IC50 (nM) | Cytotoxicity (HEK293T IC50, nM) | Selectivity Index (Cytotoxicity IC50 / Antimalarial IC50) | Reference |
| This compound | P. falciparum | 0.97 | 345 | 356 | [1] |
| BC196 | P. falciparum | N/A (Active at 100 nM) | >10,000 | >100 (relative to 100 nM) | [1] |
| BC220 | P. falciparum | N/A (Active at 100 nM) | >10,000 | >100 (relative to 100 nM) | [1] |
| This compound Analogue (with CH2SPh moiety) | P. falciparum | Potent (IC50 not specified) | Weak | High | [2] |
N/A: Not explicitly provided in the source, but the compound was identified as highly active.
Antifungal Activity
Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to immunocompromised individuals. The development of novel antifungal agents with broad-spectrum activity is a critical area of research.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Aspergillus fumigatus | Insensitive | [3] |
| Compound 3b | Candida albicans | 50 | [3] |
| Compound 3b | Candida parapsilosis | 12.5 | [3] |
| Compound 4n | Aspergillus fumigatus | 12.5 | [3] |
| Compound 4r | Aspergillus fumigatus | 12.5 | [3] |
| This compound | Saprolegnia parasitica | EC50 (mycelial growth): 0.004 | [4] |
| This compound | Saprolegnia parasitica | EC50 (spore germination): 0.005 | [4] |
Antibacterial Activity
The rise of antibiotic-resistant bacteria underscores the urgent need for new antibacterial drugs with novel mechanisms of action.
| Compound | Bacterial Species | MIC (µM) | Reference |
| This compound C | Salmonella enterica | 16 | [5] |
| This compound D | Salmonella enterica | 63 | [5] |
| This compound | Salmonella enterica | 0.51 | [5] |
| This compound M | Foodborne Pathogens* | Potent (MICs not specified) | [6] |
*Clostridium perfringens, Aeromonas hydrophila, Staphylococcus aureus, Listeria monocytogenes, and Yersinia enterocolitica
Anticancer Activity
This compound's anti-angiogenic properties have made it an attractive scaffold for the development of anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound M | A549 (Lung Cancer) | 17.5 | [6] |
| This compound | Jurkat & CEM (ALL) | 0.05 (50 ng/mL) | [7] |
| This compound | MDA-MB-231 & MDA-MB-435 (Breast Cancer) | Low nanomolar | [8] |
| This compound C & D | A549, HCT116, SNU638, SK-HEP1, MDA-MB231 | Significant cytotoxicity | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of novel this compound derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Broth Microdilution Method for Antifungal Susceptibility
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound derivatives.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Logical relationship of novel this compound derivatives.
This guide provides a snapshot of the current research on novel this compound derivatives. The presented data highlights the significant progress made in optimizing the therapeutic potential of this fascinating natural product. Further investigations into the structure-activity relationships and in vivo efficacy of these derivatives are warranted to translate these promising findings into clinical applications.
References
- 1. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analogues with antimalarial activity: design, synthesis and biological evaluation against Plasmodium falciparum parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces-Fungus Co-Culture Enhances the Production of this compound and Analogs: A Genomic and Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Borrelidins C–E: New Antibacterial Macrolides from a Saltern-Derived Halophilic Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound M: a new this compound derivative obtained from Streptomyces rochei VL-16 exhibited potent antibacterial and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound has limited anti-cancer effects in bcl-2 overexpressing breast cancer and leukemia cells and reveals toxicity in non-malignant breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Borrelidin: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Borrelidin, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances in a laboratory setting.
This compound, a potent anti-angiogenic and antibacterial agent, requires careful handling and disposal due to its potential hazards. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach to its waste management.[1] Adherence to institutional and local regulations for chemical waste is paramount.
Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye/face protection: Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
-
Respiratory protection: Avoid breathing vapors, mist, or gas.[1] In case of dust generation, use a dust respirator.[2]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate the area if the spill is large or if there is a risk of inhalation.
-
Wear appropriate PPE before attempting to clean up.
-
Contain the spill. For dry spills, sweep up and shovel the material.[1] Avoid generating dust.[2] For wet spills, use an absorbent material to contain the liquid.
-
Collect the spilled material into a dry, airtight, and sealable container for disposal.[1][2]
-
Clean the spill area thoroughly with soap and water.[1]
Disposal Procedures
The primary and recommended method for this compound disposal is to engage a licensed, professional waste disposal company.[1] This ensures that the waste is managed in compliance with all local, state, and federal regulations.
General Guidelines for this compound Waste:
-
Solid Waste:
-
Collect unused this compound powder and any contaminated solid materials (e.g., weighing paper, pipette tips) in a clearly labeled, dry, and airtight container.
-
Store the container in a designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
This compound solutions should be considered hazardous chemical waste.
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure cap.
-
Do not pour this compound solutions down the drain.[1]
-
Label the container clearly as "Hazardous Waste" and specify the contents, including "this compound" and its approximate concentration.
-
-
Contaminated Labware:
-
Disposable labware (e.g., gloves, plastic tubes) that has come into contact with this compound should be disposed of as solid hazardous waste.
-
Reusable glassware should be decontaminated by thoroughly rinsing with a suitable solvent (e.g., ethanol or methanol) three times. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Summary of Handling and Disposal Recommendations
| Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Safety Data Sheet[1] |
| Gloves | Safety Data Sheet[1][2] |
| Respiratory Protection | Safety Data Sheet[1][2] |
| Spill Cleanup | |
| Containment | Sweep up dry material, use absorbent for wet spills.[1][2] |
| Collection | Place in a dry, airtight container for disposal.[1][2] |
| Environmental Protection | Do not let product enter drains.[1][2] |
| Disposal Method | |
| Primary Method | Offer to a licensed, professional waste disposal company.[1] |
| Solid Waste | Collect in a labeled, airtight container. |
| Liquid Waste | Collect in a labeled, leak-proof container. Do not drain dispose.[1] |
| Contaminated Labware | Dispose of as solid hazardous waste or decontaminate and collect rinsate. |
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Borrelidin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Borrelidin, a potent angiogenesis inhibitor.[1] Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment [2][4]
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Chemical splash goggles and face shield | Goggles should be worn at all times. A face shield provides additional protection against splashes.[4][5] |
| Skin | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2][4] Nitrile gloves are a suitable option.[6] |
| Body | Protective clothing/Laboratory coat | Wear appropriate protective clothing to prevent skin exposure.[2][4][6] |
| Respiratory | NIOSH/MSHA approved respirator | To be used if engineering controls are insufficient, exposure limits are exceeded, or if irritation or other symptoms are experienced. A type N95 (US) respirator is a recommended option.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
2. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4]
-
Avoid all personal contact, including inhalation.[2]
-
Wear all recommended PPE as detailed in the table above.
-
When handling, do not eat, drink, or smoke.[2]
3. Storage:
-
Store this compound at -20°C in a cool, dry, and well-ventilated place.[1][4][7]
-
Keep the container tightly closed and in a properly labeled container.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Emergency Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention immediately.[2] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Spill | Use personal protective equipment as required.[4] For a dry spill, cover with a plastic sheet or tarp to minimize spreading and keep the powder dry.[4] Take up mechanically, placing in appropriate containers for disposal.[4] Avoid creating dust.[4] Clean the contaminated surface thoroughly.[4] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm.
-
Waste Characterization: this compound waste is considered chemical waste.
-
Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Method: Disposal must be made according to official regulations.[3] Consult your institution's environmental health and safety (EHS) office for specific guidance. Do not allow the product to reach the sewage system.[3] In general, the material may be disposed of in an authorized landfill.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.
References
- 1. This compound Streptomyces parvulus, = 98 HPLC 7184-60-3 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. This compound | CAS 7184-60-3 | Angiogenesis inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
